molecular formula C42H68N10O11S B11932321 GR 64349

GR 64349

Cat. No.: B11932321
M. Wt: 921.1 g/mol
InChI Key: HVUNRXRFMQDMBO-NOJSRKIXSA-N
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Description

GR 64349 is a useful research compound. Its molecular formula is C42H68N10O11S and its molecular weight is 921.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H68N10O11S

Molecular Weight

921.1 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C42H68N10O11S/c1-23(2)19-32(40(61)46-27(35(45)56)15-18-64-5)52-17-14-28(42(52)63)47-41(62)34(24(3)4)51-38(59)29(20-25-11-7-6-8-12-25)49-39(60)31(22-53)50-37(58)30(21-33(54)55)48-36(57)26(44)13-9-10-16-43/h6-8,11-12,23-24,26-32,34,53H,9-10,13-22,43-44H2,1-5H3,(H2,45,56)(H,46,61)(H,47,62)(H,48,57)(H,49,60)(H,50,58)(H,51,59)(H,54,55)/t26-,27-,28-,29-,30-,31-,32-,34-/m0/s1

InChI Key

HVUNRXRFMQDMBO-NOJSRKIXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)N1CC[C@@H](C1=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)N1CCC(C1=O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Foundational & Exploratory

GR 64349: A Deep Dive into its Mechanism of Action as a Potent and Selective NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GR 64349, a potent and highly selective tachykinin neurokinin-2 (NK2) receptor agonist. By delving into its pharmacological profile, downstream signaling pathways, and functional effects, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism of Action: Selective NK2 Receptor Agonism

This compound is a synthetic peptide analog of Neurokinin A (NKA), specifically [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10). Its primary mechanism of action is the potent and selective activation of the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This selectivity is a key feature of this compound, with significantly lower affinity for NK1 and NK3 receptors, minimizing off-target effects.[1][2][3][4]

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The NK2 receptor is primarily coupled to Gq/11 and Gs proteins.

  • Gq/11 Pathway Activation: Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium levels. DAG, along with the elevated calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, modulating cellular responses.

  • Gs Pathway Activation: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates specific cellular proteins, thereby influencing gene expression and other cellular functions.

The following diagram illustrates the primary signaling pathways activated by this compound upon binding to the NK2 receptor.

GR64349_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor (GPCR) GR64349->NK2R Binds and Activates Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca2_release->PKC Co-activates Cellular_Response_Ca Ca²⁺-dependent Cellular Responses Ca2_release->Cellular_Response_Ca Cellular_Response_PKC Phosphorylation of Target Proteins PKC->Cellular_Response_PKC Cellular_Response_PKA Phosphorylation of Target Proteins PKA->Cellular_Response_PKA

Caption: this compound signaling pathways via the NK2 receptor.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been extensively characterized through in vitro assays. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity
ReceptorRadioligandThis compound pKiReference CompoundReference pKi
NK2 [¹²⁵I]-NKA7.77 ± 0.10NKA9.24 ± 0.07
NK1 [³H]-septide< 5Substance P8.80 ± 0.10

Data from Perdona et al., 2019.[1][2][4]

Table 2: Functional Potency (pEC50)
Functional AssayNK2 ReceptorNK1 ReceptorFold Selectivity (NK2 vs. NK1)
Inositol Phosphate (IP-1) Accumulation 9.10 ± 0.165.95 ± 0.80~1400
Intracellular Calcium (Ca²⁺) Mobilization 9.27 ± 0.266.55 ± 0.16~500
Cyclic AMP (cAMP) Synthesis 10.66 ± 0.277.71 ± 0.41~900

Data from Perdona et al., 2019.[1][2][4]

Experimental Protocols

This section outlines the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assay

The following workflow describes the general procedure for determining the binding affinity of this compound.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing NK1 or NK2 receptors start->prepare_membranes incubate Incubate membranes with radioligand ([¹²⁵I]-NKA for NK2, [³H]-septide for NK1) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki values (using Cheng-Prusoff equation) quantify->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.

  • Incubation: The membrane preparations are incubated in 96-well plates with a fixed concentration of the respective radioligand and a range of concentrations of this compound or a reference compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-linear regression analysis is used to fit the competition binding data and determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (IP-1, Calcium, cAMP)

The following diagram illustrates the general workflow for the functional assays.

Functional_Assay_Workflow start Start culture_cells Culture CHO cells expressing NK1 or NK2 receptors start->culture_cells stimulate_cells Stimulate cells with varying concentrations of this compound culture_cells->stimulate_cells measure_response Measure the accumulation of IP-1, intracellular Ca²⁺, or cAMP stimulate_cells->measure_response analyze_data Analyze data to determine EC50 values measure_response->analyze_data end End analyze_data->end

Caption: General workflow for in vitro functional assays.

Specific Methodologies:

  • IP-1 Accumulation Assay: Cells are incubated with this compound in the presence of LiCl (to inhibit inositol monophosphatase). The reaction is stopped, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Intracellular Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). Baseline fluorescence is measured before the addition of this compound. The change in fluorescence upon agonist addition is monitored using a fluorometric imaging plate reader (FLIPR) to determine the increase in intracellular calcium.

  • cAMP Synthesis Assay: Cells are stimulated with this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX). The accumulated cAMP is then quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.

In Vivo Assessment of Bladder and Colorectal Activity in Rats

Objective: To determine the prokinetic effects of this compound on bladder and colorectal smooth muscle in anesthetized, acutely spinalized rats.

Experimental Protocol:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized (e.g., with urethane). A spinal cord transection is performed at the thoracic level (e.g., T9-T10) to eliminate reflex bladder activity.

  • Catheterization: A catheter is inserted into the bladder via the urethra for isovolumetric pressure recording. A second catheter is placed in the distal colon to measure colorectal pressure. A venous catheter is implanted for drug administration.

  • Baseline Recordings: After a stabilization period, baseline bladder and colorectal pressures are recorded.

  • Drug Administration: this compound is administered intravenously (IV) or subcutaneously (SC) in a dose-dependent manner.

  • Data Acquisition and Analysis: Bladder and colorectal pressures are continuously recorded. The peak increase in pressure and the duration of the response are measured for each dose. Dose-response curves are then constructed to determine the potency of this compound.

Therapeutic Potential and Future Directions

The high selectivity and potency of this compound for the NK2 receptor make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor. The prokinetic effects of NK2 receptor agonists on bladder and gastrointestinal smooth muscle suggest their potential therapeutic utility in conditions characterized by hypomotility.[5][6]

Potential therapeutic applications for selective NK2 receptor agonists include:

  • Neurogenic Bladder and Bowel Dysfunction: In patients with spinal cord injury, selective NK2 receptor agonists could potentially be used to induce on-demand bladder emptying and bowel movements.[5][6]

  • Gastrointestinal Motility Disorders: Conditions such as gastroparesis and some forms of constipation could potentially be treated with NK2 receptor agonists to stimulate gut transit.

  • Obesity and Metabolic Disorders: Recent research has highlighted a role for NK2 receptors in the regulation of appetite and energy expenditure, suggesting a novel therapeutic avenue for the treatment of obesity and type 2 diabetes.

Further research is warranted to fully elucidate the therapeutic potential of selective NK2 receptor agonists like this compound. Clinical trials will be necessary to establish their safety and efficacy in human populations. The development of orally bioavailable, non-peptide agonists will also be a critical step in translating the therapeutic promise of NK2 receptor activation into clinical practice.

References

The Function of GR 64349: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway. This guide is intended to serve as a resource for researchers in pharmacology, neuroscience, and drug development investigating tachykinin receptor function.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. This compound is a conformationally constrained analogue of Neurokinin A (3-10) ([Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10)) designed to exhibit high potency and exceptional selectivity for the NK2 receptor.[1] This selectivity makes it an invaluable tool for isolating and studying the specific functions mediated by NK2 receptor activation, which are often related to smooth muscle contraction, inflammation, and sensory neurotransmission.

Mechanism of Action

This compound functions as a selective agonist at the tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[2][3]

Upon binding of this compound, the NK2 receptor undergoes a conformational change, leading to the activation of its associated G-proteins.

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key event in mediating many of the physiological responses to NK2 receptor activation, such as smooth muscle contraction.[2]

  • Gs Pathway: The NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] The physiological consequences of this pathway activation can be tissue-specific and may serve to modulate the primary signaling cascade.

The following diagram illustrates the primary signaling pathways activated by this compound through the NK2 receptor.

GR_64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR_64349 This compound NK2R NK2 Receptor GR_64349->NK2R Binds to Gq_11 Gq/11 NK2R->Gq_11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq_11->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 Generates from PIP2 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Generates from ATP PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Releases Ca²⁺ Cellular_Response_Ca Cellular Response (e.g., Smooth Muscle Contraction) Ca_Cytosol->Cellular_Response_Ca Cellular_Response_cAMP Modulatory Cellular Response PKA->Cellular_Response_cAMP Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (Expressing NK2R) Incubation Incubate Membranes, Radioligand & this compound Membranes->Incubation Radioligand Prepare Radioligand ([¹²⁵I]-NKA) Radioligand->Incubation Competitor Prepare this compound (Serial Dilutions) Competitor->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot Competition Curve Calc_Specific->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

References

The Discovery and Pharmacological Profile of GR 64349: A Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its discovery marked a significant advancement in the study of the tachykinin system by providing a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the NK2 receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

This compound was first described in a 1992 publication by a team of scientists at Glaxo Group Research. The development of this compound was part of a research effort to create conformationally constrained analogues of neurokinin A (NKA) to enhance selectivity for the NK2 receptor. The key structural modification in this compound is the incorporation of a γ-lactam conformational constraint into the C-terminal region of an NKA analogue. This modification proved to be highly effective in locking the peptide into a bioactive conformation that confers high affinity and selectivity for the NK2 receptor.

Chemical Properties

PropertyValue
Chemical Name [Lys³,Gly⁸,R-γ-lactam-Leu⁹]-NKA(3-10)
Molecular Formula C₄₂H₆₈N₁₀O₁₁S
Molecular Weight 921.12 g/mol
CAS Number 137593-52-3
Sequence KDSFVGLM (with Leu-7 = R-γ-lactam-Leu and C-terminal amidation)
Solubility Soluble in water to 1 mg/ml

Pharmacological Data

This compound is characterized by its high potency and selectivity as an agonist at the NK2 receptor. This has been demonstrated across various in vitro and in vivo experimental systems.

Receptor Binding Affinity

In radioligand binding studies, this compound demonstrates a high affinity for the human recombinant NK2 receptor, while showing significantly weaker affinity for the NK1 receptor.

ReceptorRadioligandPreparationpKiKi (nM)Reference
Human NK2[¹²⁵I]-NKACHO cell membranes7.77 ± 0.1017.0[1][2][3]
Human NK1[³H]-septideCHO cell membranes<5>10,000[1][2][3]
Functional Potency and Efficacy

This compound acts as a full agonist at the NK2 receptor, stimulating downstream signaling pathways. Its potency has been quantified in several functional assays.

AssayReceptorCell LinepEC₅₀EC₅₀ (nM)Selectivity (NK1/NK2)Reference
IP-1 Accumulation Human NK2CHO9.10 ± 0.160.081,400-fold[1][2][3]
Human NK1CHO5.95 ± 0.801122[1][2][3]
Calcium Mobilization Human NK2CHO9.27 ± 0.260.05500-fold[1][2][3]
Human NK1CHO6.55 ± 0.16282[1][2][3]
cAMP Synthesis Human NK2CHO10.66 ± 0.270.02~900-fold[1][2][3]
Human NK1CHO7.71 ± 0.4119.5[1][2][3]
Rat Colon Contraction Rat NK2Native Tissue-3.7>1000-fold vs NK1[4][5]

Experimental Protocols

The characterization of this compound has relied on a suite of standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NK2 receptor.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well.

    • To each well, add:

      • 150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).

      • 50 µL of a competing unlabeled ligand (this compound) at various concentrations.

      • 50 µL of the radioligand (e.g., [¹²⁵I]-NKA) at a fixed concentration (typically at or below its Kd).

    • For total binding, add buffer instead of the competing ligand. For non-specific binding, add a high concentration of an unlabeled NK2 ligand.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the competing ligand.

    • Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of a downstream metabolite of the Gq signaling pathway.

  • Cell Preparation:

    • Seed CHO cells expressing the human recombinant NK2 receptor into a 384-well plate and culture overnight.

  • Assay Protocol:

    • Prepare a stimulation buffer containing LiCl, which inhibits the degradation of IP-1.

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for a defined period (e.g., 30-90 minutes) at 37°C.

  • Detection:

    • Lyse the cells and add the Homogeneous Time-Resolved Fluorescence (HTRF) reagents for IP-1 detection (an IP-1-d2 acceptor and an anti-IP-1-cryptate donor).

    • Incubate for 1 hour at room temperature in the dark.

    • Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC₅₀ and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon receptor activation.

  • Cell Preparation and Dye Loading:

    • Plate CHO cells expressing the human recombinant NK2 receptor in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 45-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Measurement:

    • Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.

    • Measure the baseline fluorescence of the cells.

    • Add different concentrations of this compound to the wells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to obtain the pEC₅₀ and Emax.

Signaling Pathways and Experimental Workflows

NK2 Receptor Signaling Pathway

Activation of the NK2 receptor by this compound primarily initiates signaling through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

NK2_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to G_protein Gαq/11 NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK2 Receptor Signaling Cascade initiated by this compound.

Experimental Workflow for GPCR Agonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel GPCR agonist like this compound.

GPCR_Agonist_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays & Potency Determination cluster_2 Selectivity Profiling cluster_3 In Vitro & In Vivo Characterization Primary_Assay High-Throughput Functional Assay (e.g., Calcium Mobilization) Dose_Response Dose-Response Curves (IP-1 Accumulation, Calcium Flux) Primary_Assay->Dose_Response Hit Confirmation Binding_Assay Radioligand Binding Assay Dose_Response->Binding_Assay Determine Potency (EC₅₀) Selectivity_Screen Counter-screening against related receptors (e.g., NK1, NK3) Binding_Assay->Selectivity_Screen Determine Affinity (Ki) Tissue_Assay Isolated Tissue Bioassays (e.g., rat colon contraction) Selectivity_Screen->Tissue_Assay Confirm Selectivity In_Vivo_Model In Vivo Models of Disease Tissue_Assay->In_Vivo_Model Assess Functional Activity

Caption: Workflow for GPCR agonist characterization.

Conclusion

This compound remains a cornerstone tool for the study of the tachykinin system. Its high potency and selectivity for the NK2 receptor have enabled detailed investigations into the receptor's role in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The comprehensive pharmacological data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important research compound.

References

GR 64349: An In-depth Technical Guide on its Biological Activity and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the NK2 receptor. This document provides a comprehensive overview of the biological activity and properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with this compound research.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). They exert their effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the periphery, including in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its activation is associated with a range of physiological responses, including smooth muscle contraction.

This compound is a conformationally constrained analogue of Neurokinin A (3-10) with the sequence [Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).[2][3] This structural modification confers high potency and remarkable selectivity for the NK2 receptor over the NK1 and NK3 subtypes, making it an invaluable tool for elucidating the specific functions of the NK2 receptor.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 921.12 g/mol [5]
Molecular Formula C42H68N10O11S[5]
Amino Acid Sequence Lys-Asp-Ser-Phe-Val-Gly-R-γ-lactam-Leu-Met-NH2[7]
Solubility Soluble to 1 mg/ml in water[5]
Purity ≥95%[5]
CAS Number 137593-52-3[5]

Biological Activity and Mechanism of Action

This compound acts as a full agonist at the tachykinin NK2 receptor.[2][8] Its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9]

In addition to the canonical Gq pathway, evidence suggests that the NK2 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

The activation of these signaling pathways by this compound in various tissues leads to physiological responses such as smooth muscle contraction. For instance, it has been shown to cause potent contractions of the rat colon and human detrusor muscle.[4][10]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 2: Receptor Binding Affinity of this compound
ReceptorRadioligandPreparationpKiKi (nM)Selectivity (fold) vs NK2Reference
Human NK2 [125I]-NKACHO cell membranes7.77 ± 0.1017.0-[2]
Human NK1 [3H]-septideCHO cell membranes< 5> 10,000> 1300[2]
Table 3: Functional Potency (pEC50) of this compound in Different Assays
AssayReceptorCell LinepEC50EC50 (nM)Reference
IP-1 Accumulation Human NK2CHO9.10 ± 0.160.08[2]
Human NK1CHO5.95 ± 0.801122[2]
Intracellular Calcium Mobilization Human NK2CHO9.27 ± 0.260.05[2]
Human NK1CHO6.55 ± 0.16282[2]
cAMP Synthesis Human NK2CHO10.66 ± 0.270.02[2]
Human NK1CHO7.71 ± 0.4119.5[2]
Contraction Rat NK2Rat Colon8.433.7[4][5]

Signaling Pathways

The activation of the NK2 receptor by this compound triggers distinct intracellular signaling cascades.

Gq_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq/11 Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Increase ER->Ca2 Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Figure 1. this compound-induced Gq/11 signaling pathway.

Gs_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Figure 2. this compound-induced Gs signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of this compound are provided below.

Radioligand Binding Assay for NK2 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK2 receptor using a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis MembranePrep 1. Prepare cell membranes expressing NK2 receptors (e.g., from CHO cells) ReagentPrep 2. Prepare assay buffer, radioligand ([¹²⁵I]-NKA), and competitor (this compound) solutions MembranePrep->ReagentPrep Incubation 3. Incubate membranes with [¹²⁵I]-NKA and varying concentrations of this compound ReagentPrep->Incubation Filtration 4. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters Incubation->Filtration Washing 5. Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Counting 6. Measure radioactivity on filters using a gamma counter Washing->Counting Analysis 7. Plot % inhibition vs. log[this compound] and determine IC₅₀ and Ki values Counting->Analysis

Figure 3. Experimental workflow for the radioligand binding assay.

Materials:

  • CHO cells stably expressing human NK2 receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • Radioligand: [125I]-Neurokinin A ([125I]-NKA)

  • Non-specific binding control: 1 µM unlabeled Neurokinin A

  • Test compound: this compound

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Filtration manifold

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Culture CHO-hNK2R cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 1 µM unlabeled NKA (for non-specific binding).

      • 25 µL of serially diluted this compound.

      • 50 µL of [125I]-NKA (final concentration ~0.1 nM).

      • 100 µL of the prepared cell membranes.

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Transfer the filters to tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Materials:

  • CHO cells stably expressing human NK2 receptors

  • Stimulation Buffer (e.g., HBSS) containing 50 mM LiCl

  • Test compound: this compound

  • IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

  • 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed CHO-hNK2R cells into a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight.

  • Cell Stimulation:

    • Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of this compound.

    • Incubate for 60 minutes at 37°C.

  • Lysis and Detection:

    • Add 5 µL of IP1-d2 conjugate diluted in lysis buffer to each well.

    • Add 5 µL of anti-IP1-cryptate antibody diluted in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

  • CHO cells stably expressing human NK2 receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Test compound: this compound

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed CHO-hNK2R cells into a black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer.

    • Incubate for 60 minutes at 37°C.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject various concentrations of this compound and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Cyclic AMP (cAMP) Synthesis Assay

This assay quantifies the production of cAMP as a measure of Gs-coupled receptor activation.

Materials:

  • CHO cells stably expressing human NK2 receptors

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

  • Test compound: this compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

  • Appropriate microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding and Stimulation:

    • Seed CHO-hNK2R cells in a suitable microplate and incubate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Perform the cAMP detection assay following the kit's instructions.

  • Measurement:

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

In Vivo Applications

This compound is active in vivo and has been used to study the physiological roles of NK2 receptors in animal models.[4][5] For example, intravenous or subcutaneous administration of this compound in rats has been shown to dose-dependently increase bladder and colorectal pressure, demonstrating its prokinetic effects.[10]

Conclusion

This compound is a powerful and indispensable pharmacological tool for the investigation of the tachykinin NK2 receptor. Its high potency and selectivity allow for the precise interrogation of NK2 receptor function in both in vitro and in vivo systems. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this important compound and will aid in the design and interpretation of experiments aimed at understanding the role of the NK2 receptor in health and disease.

References

In Vivo Effects of GR 64349 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of GR 64349, a potent and selective tachykinin neurokinin-2 (NK₂) receptor agonist. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Profile

This compound is a synthetic peptide analog of Neurokinin A (NKA) that demonstrates high potency and selectivity for the NK₂ receptor. It is over 1,000-fold and 300-fold more selective for the NK₂ receptor than for the NK₁ and NK₃ receptors, respectively.[1][2] Its enhanced resistance to peptidases compared to endogenous ligands like NKA makes it a valuable tool for pharmacological research.[2]

Quantitative In Vivo and In Vitro Data

The following tables summarize the key quantitative parameters of this compound's activity from various studies.

Table 1: Receptor Binding Affinity and Potency

ParameterSpecies/SystemValueReference
EC₅₀ (NK₂)Rat Colon3.7 nM[1][2]
pKi (hNK₂)Human Recombinant CHO Cells7.77 ± 0.10[3]
pKi (hNK₁)Human Recombinant CHO Cells< 5[3]
pEC₅₀ (IP-1 Accumulation, hNK₂)Human Recombinant CHO Cells9.10 ± 0.16[3][4]
pEC₅₀ (IP-1 Accumulation, hNK₁)Human Recombinant CHO Cells5.95 ± 0.80[3][4]
pEC₅₀ (Calcium Mobilization, hNK₂)Human Recombinant CHO Cells9.27 ± 0.26[3][4]
pEC₅₀ (Calcium Mobilization, hNK₁)Human Recombinant CHO Cells6.55 ± 0.16[3][4]
pEC₅₀ (cAMP Synthesis, hNK₂)Human Recombinant CHO Cells10.66 ± 0.27[3][4]
pEC₅₀ (cAMP Synthesis, hNK₁)Human Recombinant CHO Cells7.71 ± 0.41[3][4]

Table 2: In Vivo Cardiovascular Effects in Rats

Dose (nmol)ParameterEffectReference
32Heart Rate34 ± 4% decrease[2]
32Ventricular Contractility25 ± 6% increase[2]
32Perfusion Pressure33 ± 4% increase[2]
ED₅₀Perfusion Pressure0.95 nmol[2]

Table 3: In Vivo Effects on Bladder and Colorectal Pressure in Rats with Acute Spinal Cord Transection

Administration RouteDose RangeEffect on Bladder PressureEffect on Colorectal PressureReference
Intravenous (IV)0.1–30 µg/kgDose-dependent increaseIncrease[5]
Subcutaneous (SC)1–300 µg/kgDose-dependent increaseIncrease[5]

Notably, unlike other NK₂ receptor agonists such as LMN-NKA, this compound did not induce hypotension at doses up to 30 µg/kg (IV) and 300 µg/kg (SC).[5]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to and activating the tachykinin NK₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[6] Activation of the NK₂ receptor initiates downstream signaling cascades through coupling to Gαq and Gαs proteins.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7]

  • Gαs Pathway: The receptor can also couple to Gαs, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4]

These signaling pathways ultimately lead to the physiological responses observed upon this compound administration.

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK₂ Receptor (GPCR) GR64349->NK2R Binds & Activates Gq Gαq NK2R->Gq Activates Gs Gαs NK2R->Gs Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Gq->PLC Activates Gs->AC Activates PIP2 PIP₂ Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response ATP ATP cAMP->Response Experimental_Workflow_InVivo_Pressure cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheter_Vein Catheterize Jugular Vein (IV) Anesthesia->Catheter_Vein Catheter_Bladder Catheterize Bladder Anesthesia->Catheter_Bladder Catheter_Colon Catheterize Colon Anesthesia->Catheter_Colon Admin Administer this compound (IV or SC) Catheter_Vein->Admin Catheter_Bladder->Admin Catheter_Colon->Admin Record Record Pressures: - Bladder - Colorectal - Arterial Admin->Record Measure Measure Changes from Baseline Record->Measure DoseResponse Generate Dose-Response Curves Measure->DoseResponse Stats Statistical Analysis DoseResponse->Stats InVitro_Assay_Workflow cluster_binding Binding Assay cluster_functional Functional Assays start Start: CHO Cells Expressing hNK₁ or hNK₂ Receptors MembranePrep Membrane Preparation start->MembranePrep Stimulate Stimulate Cells with this compound start->Stimulate Incubate Incubate with Radioligand & this compound MembranePrep->Incubate Filter Filtration & Counting Incubate->Filter pKi Calculate pKi Filter->pKi Assay_IP1 Measure IP-1 Accumulation Stimulate->Assay_IP1 Assay_Ca2 Measure Ca²⁺ Mobilization Stimulate->Assay_Ca2 Assay_cAMP Measure cAMP Synthesis Stimulate->Assay_cAMP pEC50 Calculate pEC₅₀ Assay_IP1->pEC50 Assay_Ca2->pEC50 Assay_cAMP->pEC50

References

An In-depth Technical Guide to the Signaling Pathways of GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Tachykinin peptides, including neurokinin A (NKA), are the endogenous ligands for NK2 receptors, which are predominantly expressed in smooth muscle tissues of the bladder, gastrointestinal tract, and airways. Activation of NK2 receptors by agonists like this compound elicits a range of physiological responses, primarily smooth muscle contraction. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways of this compound

This compound primarily mediates its effects through the activation of two major intracellular signaling cascades upon binding to the NK2 receptor: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.

Phospholipase C (PLC) Pathway and Calcium Mobilization

The canonical and most well-documented signaling pathway for NK2 receptor activation is the Gq-coupled PLC pathway. This pathway is central to the contractile responses observed in smooth muscle.

Upon binding of this compound to the NK2 receptor, the associated heterotrimeric G-protein (Gq) is activated. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event leading to the activation of downstream effectors, such as calmodulin and myosin light-chain kinase, ultimately resulting in smooth muscle contraction.

GR64349_PLC_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

This compound-mediated PLC signaling pathway.
Adenylyl Cyclase (AC) and cAMP Synthesis Pathway

In addition to the primary Gq-coupling, NK2 receptors can also couple to Gs subunits of heterotrimeric G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. While this pathway has been observed, its physiological significance in tissues like the bladder and colon, where contraction is the predominant response, is less established compared to the PLC pathway.

Activation of the Gs subunit by the this compound-bound NK2 receptor stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

GR64349_cAMP_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gs Gs NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses PKA->CellularResponse Phosphorylates Targets

This compound-mediated cAMP signaling pathway.

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound at human recombinant NK1 and NK2 receptors.

Table 1: Radioligand Binding Affinity of this compound

ReceptorRadioligandThis compound pKi
NK2[¹²⁵I]-NKA7.77 ± 0.10
NK1[³H]-septide< 5

Table 2: Functional Potency of this compound

AssayReceptorThis compound pEC₅₀
Inositol-1-Phosphate (IP-1) AccumulationNK29.10 ± 0.16
NK15.95 ± 0.80
Calcium MobilizationNK29.27 ± 0.26
NK16.55 ± 0.16
Cyclic AMP (cAMP) SynthesisNK210.66 ± 0.27
NK17.71 ± 0.41

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data section.

Radioligand Binding Assay (Filtration Method)

This protocol is used to determine the binding affinity (Ki) of this compound for the NK2 receptor.

  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing human recombinant NK2 receptors are cultured in appropriate media.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand (e.g., [¹²⁵I]-NKA) and varying concentrations of unlabeled this compound.

    • Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a known NK2 agonist (e.g., NKA).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol-1-Phosphate (IP-1) Accumulation Assay

This assay measures the activation of the PLC pathway by quantifying the accumulation of IP-1, a stable metabolite of IP3.

  • Cell Culture and Seeding:

    • CHO cells stably expressing human recombinant NK1 or NK2 receptors are seeded into 96-well plates and cultured overnight.

  • Assay Protocol:

    • Wash the cells with assay buffer.

    • Add assay buffer containing LiCl to inhibit the degradation of IP-1 and incubate.

    • Add varying concentrations of this compound to the wells and incubate at 37°C.

    • Lyse the cells and add HTRF® (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate at room temperature to allow for the competitive binding of labeled and unlabeled IP-1 to the antibody.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP-1.

    • Calculate the concentration of IP-1 in each sample from the standard curve.

    • Plot the IP-1 concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

Calcium Mobilization Assay (FLIPR)

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

  • Cell Culture and Dye Loading:

    • Seed CHO cells stably expressing human recombinant NK1 or NK2 receptors into black-walled, clear-bottom 96-well plates and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C.

  • FLIPR Assay:

    • Place the cell plate and a compound plate containing varying concentrations of this compound into a Fluorometric Imaging Plate Reader (FLIPR).

    • The FLIPR instrument will add the this compound from the compound plate to the cell plate while simultaneously measuring the fluorescence intensity in each well over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

Cyclic AMP (cAMP) Synthesis Assay (CRE-Luciferase Reporter Gene Assay)

This assay measures the activation of the adenylyl cyclase pathway by quantifying the expression of a reporter gene under the control of a cAMP response element (CRE).

  • Cell Culture and Transfection:

    • Co-transfect CHO cells with a plasmid encoding the human recombinant NK1 or NK2 receptor and a CRE-luciferase reporter plasmid.

    • Seed the transfected cells into 96-well plates and culture.

  • Assay Protocol:

    • Treat the cells with varying concentrations of this compound and incubate at 37°C.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence produced using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the pEC₅₀.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing the signaling pathways of a compound like this compound.

Experimental_Workflow cluster_assays Functional Assays IP1_Assay IP-1 Accumulation Assay Data_Analysis Data Analysis (pKi, pEC50) IP1_Assay->Data_Analysis Ca_Assay Calcium Mobilization Assay (FLIPR) Ca_Assay->Data_Analysis cAMP_Assay cAMP Synthesis Assay cAMP_Assay->Data_Analysis Start Compound of Interest (this compound) Start->IP1_Assay Start->Ca_Assay Start->cAMP_Assay Binding_Assay Radioligand Binding Assay Start->Binding_Assay Binding_Assay->Data_Analysis Pathway_Elucidation Signaling Pathway Elucidation Data_Analysis->Pathway_Elucidation

General experimental workflow for signaling pathway characterization.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NK2 receptor. Its high potency and selectivity, coupled with a well-defined signaling profile, make it an ideal pharmacological probe. This guide provides a foundational understanding of its core signaling mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of tachykinin receptor pharmacology.

An In-Depth Technical Guide to GR 64349: A Potent and Selective Tachykinin NK2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its high affinity and selectivity, coupled with its in vivo activity, have made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, signaling pathways, and detailed experimental protocols for its characterization. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by NKA and is involved in various physiological processes, including smooth muscle contraction, inflammation, and nociception. This compound has emerged as a critical research tool due to its high potency and over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1][2][3][4][5][6] This selectivity allows for the precise interrogation of NK2 receptor function in complex biological systems.

Pharmacological Profile

The pharmacological activity of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at tachykinin receptors.

Table 1: In Vitro Affinity and Potency of this compound at Human Recombinant Tachykinin Receptors
ParameterReceptorValueReference
pKi Human NK27.77 ± 0.10[7]
Human NK1<5[7]
pEC50 (IP-1 Accumulation) Human NK29.10 ± 0.16[7]
Human NK15.95 ± 0.80[7]
pEC50 (Intracellular Ca2+ Mobilization) Human NK29.27 ± 0.26[7]
Human NK16.55 ± 0.16[7]
pEC50 (cAMP Synthesis) Human NK210.66 ± 0.27[7]
Human NK17.71 ± 0.41[7]
Table 2: In Vitro and In Vivo Potency of this compound in Rodent Models
ParameterModelValueReference
EC50 Rat Colon Contraction3.7 nM[1][3][6]
ED50 Rat Perfusion Pressure Increase0.95 nmol[3]
EC50 Human Detrusor Muscle Strip Contraction74 nM[8]
EC50 Human Urethral Smooth Muscle Contraction150 nM[8]

Signaling Pathways

Activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The receptor is dually coupled to Gq and Gs G-proteins, leading to the activation of multiple downstream effector pathways.

Gq-Mediated Pathway

Upon agonist binding, the NK2 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle contraction.

Gq_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Targets

Gq-mediated signaling pathway of the NK2 receptor.
Gs-Mediated Pathway

In addition to Gq coupling, the NK2 receptor also couples to the Gs alpha subunit. This interaction leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA can phosphorylate a variety of substrates, leading to diverse cellular responses.

Gs_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gs Gs Protein NK2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Gs-mediated signaling pathway of the NK2 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro Functional Assays in Recombinant Cell Lines

The following protocols are adapted from Perdona et al., 2019[7].

This assay measures the ability of this compound to displace a radiolabeled ligand from the NK2 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors are used.

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and centrifuge.

    • Homogenize the cell pellet in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, radioligand ([¹²⁵I]-NKA for NK2 receptors or [³H]-septide for NK1 receptors), and varying concentrations of this compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes from CHO cells expressing NK2R start->prepare_membranes incubate Incubate Membranes with [125I]-NKA and varying concentrations of this compound prepare_membranes->incubate filter Rapid Filtration and Washing incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis (IC50 and Ki determination) measure->analyze end End analyze->end InVivo_Bladder_Assay_Workflow start Start anesthetize Anesthetize Rat and Perform Spinal Cord Transection start->anesthetize catheterize Catheterize Bladder and Rectum for Pressure Recording anesthetize->catheterize administer Administer this compound (IV or SC) catheterize->administer record Continuously Record Bladder and Rectal Pressure administer->record analyze Analyze Pressure Changes and Duration of Response record->analyze end End analyze->end

References

An In-depth Technical Guide on GR 64349 and its Role in Reproduction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR 64349 is a potent and highly selective tachykinin NK2 receptor agonist that has become a valuable pharmacological tool for investigating the role of the tachykinin system in various physiological processes, including reproduction. This document provides a comprehensive technical overview of this compound, with a specific focus on its application in reproduction studies. It includes detailed experimental protocols, quantitative data on its pharmacological properties, and visualizations of its signaling pathway and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of the complex mechanisms governing reproductive function.

Introduction to this compound

This compound is a synthetic peptide analog of Neurokinin A (NKA) that acts as a potent and selective agonist for the tachykinin NK2 receptor. It exhibits significantly higher selectivity for the NK2 receptor over the NK1 and NK3 receptor subtypes, making it an excellent tool for elucidating the specific functions of NK2 receptor activation. The tachykinin system, which includes Substance P (SP), NKA, and Neurokinin B (NKB) and their respective receptors (NK1R, NK2R, and NK3R), is involved in a wide range of biological activities. Recent research has highlighted the critical role of this system, in concert with the kisspeptin signaling pathway, in the central regulation of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its binding affinity, potency, and selectivity for tachykinin receptors.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterReceptorValueSpecies/TissueReference
EC50 NK23.7 nMRat colon
pKi NK27.77 ± 0.10Human recombinant
pKi NK1<5Human recombinant
Selectivity NK2 vs NK1>1000-fold
Selectivity NK2 vs NK3>300-fold
pEC50 (IP-1 Accumulation) NK29.10 ± 0.16Human recombinant (CHO cells)
pEC50 (IP-1 Accumulation) NK15.95 ± 0.80Human recombinant (CHO cells)
pEC50 (Calcium Response) NK29.27 ± 0.26Human recombinant (CHO cells)
pEC50 (Calcium Response) NK16.55 ± 0.16Human recombinant (CHO cells)
pEC50 (cAMP Synthesis) NK210.66 ± 0.27Human recombinant (CHO cells)
pEC50 (cAMP Synthesis) NK17.71 ± 0.41Human recombinant (CHO cells)

Table 2: In Vivo Effects of this compound on Luteinizing Hormone (LH) Secretion

Animal ModelDose of this compoundRoute of AdministrationEffect on LH SecretionKey FindingReference
Adult Male Mice600 pmolIntracerebroventricular (i.c.v.)Increased LH releaseEffect is kisspeptin-dependent
Ovariectomized, estradiol-replaced female miceNot specifiedCentral infusionIncreased LH releaseEffect is kisspeptin-dependent
Ovariectomized-sham replaced female miceNot specifiedCentral infusionDecreased LH releaseSimilar to NK3R agonists
Prepubertal RatsNot specifiedNot specifiedStimulated gonadotropin secretionModest responses in adults
Tacr2-/- Female MiceNot specifiedInjectionAttenuated LH responseDemonstrates NK2R involvement

Experimental Protocols

This section provides a detailed methodology for a key type of experiment cited in the literature: the investigation of the central effects of this compound on gonadotropin secretion in a rodent model.

In Vivo Study of this compound-Induced Gonadotropin Release in Mice

Objective: To determine the effect of central administration of this compound on the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Animal Model: Adult male C57BL/6 mice are a suitable model. For studies involving hormonal modulation, ovariectomized female mice with or without estradiol replacement can be used.

Materials:

  • This compound (Tocris Bioscience or equivalent)

  • Sterile saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • ELISA kits for rat/mouse LH and FSH (e.g., Elabscience, Invitrogen)

  • Centrifuge

  • Plate reader

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • Anesthetize the mouse using isoflurane and secure it in a stereotaxic apparatus.

  • Intracerebroventricular (i.c.v.) Cannulation (if required for chronic studies) or Acute Injection:

    • For acute studies, a single i.c.v. injection can be performed. For chronic studies, a guide cannula can be implanted.

    • The coordinates for the lateral ventricle in mice are typically: 0.22 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface. These should be validated for the specific strain and age of the mice.

  • Drug Preparation and Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., for a 600 pmol dose in a 2 µL injection volume, the concentration would be 300 pmol/µL).

    • Administer the this compound solution (or vehicle control) via i.c.v. injection over a period of 1-2 minutes.

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) immediately before the i.c.v. injection.

    • Collect subsequent blood samples at specific time points post-injection (e.g., 15, 30, and 60 minutes).

    • Blood can be collected via the tail vein or saphenous vein.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma at -20°C or -80°C until hormone analysis.

  • Hormone Analysis:

    • Measure LH and FSH concentrations in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean hormone concentrations at each time point for the treatment and control groups.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its study in reproduction.

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R Tachykinin NK2 Receptor GR64349->NK2R Binds and Activates Gq11 Gq/11 Protein NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Kisspeptin Release) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the Tachykinin NK2 Receptor.

Experimental_Workflow_GR64349_Reproduction cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Adult Male Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Anesthesia Anesthetize Animal Acclimatization->Anesthesia Drug_Prep Prepare this compound and Vehicle Solutions ICV_Injection Administer this compound or Vehicle (i.c.v.) Drug_Prep->ICV_Injection Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Baseline_Sample Collect Baseline Blood Sample (t=0) Stereotaxic->Baseline_Sample Baseline_Sample->ICV_Injection Time_Course_Sampling Collect Blood Samples (t=15, 30, 60 min) ICV_Injection->Time_Course_Sampling Plasma_Separation Separate Plasma by Centrifugation Time_Course_Sampling->Plasma_Separation Hormone_Assay Measure LH and FSH (ELISA) Plasma_Separation->Hormone_Assay Data_Analysis Statistical Analysis of Hormone Levels Hormone_Assay->Data_Analysis Conclusion Draw Conclusions on the Effect of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound's effect on reproduction.

Role of this compound in Reproduction Studies

This compound has been instrumental in delineating the role of the NKA-NK2R system in the neuroendocrine control of reproduction. Studies utilizing this compound have demonstrated that activation of NK2 receptors can modulate the secretion of gonadotropins. A key finding is that the gonadotropin-releasing effects of NK2R activation are dependent on the kisspeptin signaling pathway, as these effects are absent in Kiss1r knockout mice. This indicates that NK2 receptors likely act upstream of or in concert with kisspeptin neurons to influence the activity of GnRH neurons.

The observation that this compound can have differential effects on LH secretion depending on the hormonal status of the animal (stimulatory in the presence of estrogen, inhibitory in its absence) suggests a complex interplay between tachykinin signaling and steroid feedback mechanisms in the control of the HPG axis. Furthermore, studies in genetically modified animals, such as Tacr2 knockout mice, have confirmed the involvement of the NK2 receptor in mediating tachykinin-induced LH release.

  • Investigating the specific contribution of the NK2 receptor to the regulation of GnRH/gonadotropin secretion.

  • Exploring the functional interactions between the tachykinin and kisspeptin systems.

  • Understanding the influence of sex steroids on tachykinin-mediated control of the reproductive axis.

The continued use of this compound in well-designed in vivo and in vitro studies will undoubtedly provide further insights into the intricate neural circuits that govern fertility and reproductive health.

Methodological & Application

How to use GR 64349 in laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1] Its high selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the NK2 receptor in various biological systems. These application notes provide detailed protocols for the use of this compound in fundamental laboratory experiments, enabling researchers to explore its mechanism of action and potential therapeutic applications.

Mechanism of Action

This compound is a structural analogue of Neurokinin A (NKA), an endogenous ligand for tachykinin receptors. The peptide structure of this compound is [Lys3,Gly8,-R-γ-lactam-Leu9]-NKA(3-10).[2][3] This modification confers high affinity and more than 1000-fold selectivity for the NK2 receptor over the NK1 receptor and over 300-fold selectivity over the NK3 receptor.[1]

Upon binding to the NK2 receptor, a G-protein coupled receptor (GPCR), this compound primarily activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, the NK2 receptor can couple to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2]

Signaling Pathway of this compound at the NK2 Receptor

GR64349_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca2 Intracellular Ca²⁺ Release PLC->Ca2 Stimulates ATP ATP AC->ATP Converts IP1 IP1 PIP2->IP1 Leads to accumulation of cAMP cAMP ATP->cAMP

Caption: Signaling pathways activated by this compound upon binding to the NK2 receptor.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound at human NK2 and NK1 receptors as determined in various in vitro assays using Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human receptors.

Table 1: Radioligand Binding Affinity of this compound [2][3][4]

ReceptorRadioligandThis compound pKi
NK2[¹²⁵I]-NKA7.77 ± 0.10
NK1[³H]-septide<5

Table 2: Functional Potency of this compound in IP-1 Accumulation Assay [2][3][4]

ReceptorThis compound pEC₅₀
NK29.10 ± 0.16
NK15.95 ± 0.80

Table 3: Functional Potency of this compound in Intracellular Calcium Mobilization Assay [2][3][4]

ReceptorThis compound pEC₅₀
NK29.27 ± 0.26
NK16.55 ± 0.16

Table 4: Functional Potency of this compound in Cyclic AMP Synthesis Assay [2][3][4]

ReceptorThis compound pEC₅₀
NK210.66 ± 0.27
NK17.71 ± 0.41

Experimental Workflow for In Vitro Characterization of this compound

experimental_workflow prep Preparation of Reagents and Cell Culture binding Radioligand Binding Assay prep->binding ip1 IP-1 Accumulation Assay prep->ip1 calcium Intracellular Calcium Mobilization Assay prep->calcium camp cAMP Synthesis Assay prep->camp data Data Analysis binding->data ip1->data calcium->data camp->data results Determination of pKi, pEC₅₀, and Selectivity data->results

Caption: General experimental workflow for characterizing this compound in vitro.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the NK2 receptor.

Materials:

  • CHO cell membranes expressing human recombinant NK2 receptors.

  • [¹²⁵I]-NKA (radioligand).

  • This compound.

  • Neurokinin A (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 40 µg/ml bacitracin, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]-NKA (final concentration ~0.1 nM), and 50 µL of either this compound dilution, buffer (for total binding), or a high concentration of unlabeled Neurokinin A (1 µM, for non-specific binding).

  • Add 50 µL of the cell membrane preparation (approximately 6 µg of protein per well).

  • Incubate the plate at 23°C for 3 hours.

  • Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer.

  • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release.

Materials:

  • CHO cells stably expressing human recombinant NK2 or NK1 receptors.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration of this compound.

  • Plot the concentration-response curve and calculate the EC₅₀ value.

IP-1 Accumulation Assay

This protocol quantifies the accumulation of inositol monophosphate (IP-1), a downstream product of PLC activation.

Materials:

  • CHO cells stably expressing human recombinant NK2 or NK1 receptors.

  • This compound.

  • IP-One HTRF® assay kit (or equivalent).

  • Cell culture medium.

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells (e.g., 6,000 cells/well) in a 384-well plate and culture overnight.

  • Prepare serial dilutions of this compound in the appropriate stimulation buffer provided with the assay kit.

  • Add the this compound dilutions to the cells and incubate for 60 minutes at 37°C.

  • Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's protocol.

  • Incubate for 60 minutes at room temperature.

  • Measure the time-resolved fluorescence at 615 nm and 665 nm using a compatible plate reader.

  • Calculate the HTRF ratio and plot the concentration-response curve to determine the EC₅₀ value.

Cyclic AMP (cAMP) Synthesis Assay

This protocol measures the synthesis of cAMP following the activation of adenylyl cyclase. A CRE-luciferase reporter assay is often used to enhance sensitivity.

Materials:

  • CHO cells stably expressing human recombinant NK2 or NK1 receptors.

  • CRE-luciferase reporter plasmid.

  • Transfection reagent (e.g., Lipofectamine).

  • This compound.

  • Luciferase assay reagent.

  • 96-well white plates.

  • Luminometer.

Procedure:

  • Transiently transfect the cells with the CRE-luciferase reporter plasmid and seed them in 96-well plates.

  • Allow the cells to express the reporter for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the existing medium with the medium containing the this compound dilutions.

  • Incubate the plate for 5 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the concentration-response curve and calculate the EC₅₀ value.

In Vivo Applications

This compound is also active in vivo.[1] Studies in anesthetized rats have shown that intravenous or subcutaneous administration of this compound can dose-dependently increase bladder and colorectal pressure.[5] This makes it a useful tool for studying the role of NK2 receptors in smooth muscle contraction and visceral function. Importantly, unlike some other NK2 receptor agonists, this compound does not appear to cause significant hypotension at effective doses, suggesting a lower activity at NK1 receptors which are involved in vasodilation.[5] When planning in vivo experiments, it is crucial to adhere to all relevant animal care and use guidelines and to conduct preliminary dose-response studies to determine the optimal dose range for the specific animal model and experimental endpoint.

Concluding Remarks

This compound is a powerful and selective pharmacological tool for the investigation of NK2 receptor function. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for GR 64349 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of GR 64349, a potent and selective tachykinin NK2 receptor agonist. The information is intended to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a valuable research tool for investigating the physiological roles of the tachykinin NK2 receptor. It exhibits high selectivity for the NK2 receptor over NK1 and NK3 receptors, making it a precise pharmacological probe.[1][2] In vivo, this compound has been shown to elicit smooth muscle contraction, particularly in the urinary bladder and colon. This document outlines recommended dosage and administration protocols based on preclinical studies in rats.

Data Presentation

The following tables summarize the quantitative data for this compound administration in rats, focusing on dosage, route of administration, and observed physiological effects.

Table 1: Dosage and Administration of this compound in Rats

Route of AdministrationDosage RangeObserved Effect
Intravenous (IV)0.01 - 30 µg/kgDose-dependent increase in bladder and colorectal pressure
Subcutaneous (SC)1 - 300 µg/kgDose-dependent increase in bladder and colorectal pressure

Table 2: Duration of Action of this compound in Rats

Route of AdministrationDoseDuration of Action
Intravenous (IV)1 µg/kg1.5 ± 0.07 minutes
Subcutaneous (SC)300 µg/kg23.9 ± 12.22 minutes

Pharmacokinetic Data:

Signaling Pathway

This compound exerts its effects by activating the tachykinin NK2 receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the NK2 receptor couples to Gq/11 and Gs proteins, initiating downstream signaling cascades. This includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, coupling to Gs stimulates adenylyl cyclase, resulting in the synthesis of cyclic AMP (cAMP). These pathways ultimately lead to the physiological responses observed, such as smooth muscle contraction.

GR64349_Signaling_Pathway cluster_cell Cell Membrane GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds Gq11 Gq/11 NK2R->Gq11 activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Response

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound to rats and the subsequent measurement of bladder pressure. These protocols are based on methodologies reported in preclinical studies.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_measure Measurement cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Catheterization) IV_Admin Intravenous (IV) Injection AnimalPrep->IV_Admin SC_Admin Subcutaneous (SC) Injection AnimalPrep->SC_Admin DrugPrep This compound Solution Preparation DrugPrep->IV_Admin DrugPrep->SC_Admin BladderPressure Isovolumetric Bladder Pressure Measurement IV_Admin->BladderPressure SC_Admin->BladderPressure DataAnalysis Data Recording and Analysis BladderPressure->DataAnalysis

In Vivo Experimental Workflow
Protocol 1: Intravenous (IV) Administration in Anesthetized Rats

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., urethane)

  • Catheters (for jugular vein and bladder)

  • Syringes and needles (appropriate sizes for rats)

  • Pressure transducer and recording equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to your institution's approved protocol (e.g., urethane at 1.2 g/kg, administered subcutaneously).

    • Surgically expose the jugular vein and insert a catheter for intravenous administration.

    • Surgically expose the urinary bladder and insert a catheter through the dome for pressure measurement. Ensure a secure purse-string suture around the catheter.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile saline.

    • Make serial dilutions to achieve the desired final concentrations for injection. The final injection volume should be appropriate for the size of the rat (e.g., 1 mL/kg).

  • Administration:

    • Connect the syringe containing the this compound solution to the jugular vein catheter.

    • Administer the desired dose as a bolus injection.

    • Administer a vehicle control (sterile saline) in a separate group of animals.

  • Bladder Pressure Measurement (Isovolumetric Cystometry):

    • Connect the bladder catheter to a pressure transducer and a syringe pump.

    • Empty the bladder and then fill it with a known volume of sterile saline to approximately 70% of its capacity to induce a baseline pressure.

    • Record the baseline bladder pressure.

    • Following IV administration of this compound, continuously record the changes in bladder pressure.

    • Monitor for a rapid onset of pressure increase.

  • Data Analysis:

    • Measure the peak increase in bladder pressure from baseline.

    • Determine the duration of the response.

    • Compare the responses between different dose groups and the vehicle control.

Protocol 2: Subcutaneous (SC) Administration in Anesthetized Rats

Materials:

  • Same as for IV administration.

Procedure:

  • Animal and Drug Preparation:

    • Follow the same procedures for animal anesthesia, bladder catheterization, and drug preparation as described in the IV protocol.

  • Administration:

    • Pinch the loose skin on the back of the rat's neck or flank to form a tent.

    • Insert the needle of the syringe containing the this compound solution into the base of the skin tent.

    • Inject the solution subcutaneously.

    • Administer a vehicle control (sterile saline) in a separate group of animals.

  • Bladder Pressure Measurement:

    • Follow the same procedure for isovolumetric cystometry as described in the IV protocol.

    • Monitor for an increase in bladder pressure. The onset may be slower compared to IV administration.

  • Data Analysis:

    • Analyze the data as described in the IV protocol.

Important Considerations:

  • All animal procedures must be approved by the institution's Animal Care and Use Committee.

  • Aseptic surgical techniques should be used to minimize the risk of infection.

  • The health and well-being of the animals should be monitored throughout the experiment.

  • Appropriate anesthesia and analgesia should be used to minimize pain and distress.

  • In the cited studies, this compound did not produce significant changes in blood pressure at the tested doses. However, it is good practice to monitor cardiovascular parameters, especially when using new compounds or higher dose ranges.

References

Preparing GR 64349 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of GR 64349 stock solutions for use in cell culture experiments. This compound is a potent and highly selective tachykinin NK₂ receptor agonist, making it a valuable tool for research in neuroscience, immunology, and other related fields.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for reconstitution and sterilization, and recommendations for storage to ensure the stability and activity of the compound.

Introduction to this compound

This compound is a synthetic peptide analogue of Neurokinin A (NKA) that acts as a potent and selective agonist for the tachykinin NK₂ receptor.[1] It exhibits significantly higher selectivity for the NK₂ receptor over NK₁ and NK₃ receptors, making it an excellent tool for studying the specific physiological roles of the NK₂ receptor.[1] The tachykinin system, including the NK₂ receptor, is involved in a variety of physiological processes such as smooth muscle contraction, inflammation, and nociception.

Chemical Properties of this compound

PropertyValueReference
Molecular Weight 921.12 g/mol [1][2]
Formula C₄₂H₆₈N₁₀O₁₁S[1]
Purity ≥95%[1]
CAS Number 137593-52-3[1]
Solubility Soluble to 1 mg/mL in water[1][2]
Appearance White to off-white solid[3]

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the tachykinin NK₂ receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Upon activation, the NK₂ receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to various cellular responses, including smooth muscle contraction and neuronal excitation.[4][5] Studies have also shown that NK₂ receptor activation can lead to increases in cyclic AMP (cAMP) synthesis.[4]

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK₂ Receptor GR64349->NK2R Gq11 Gq/11 NK2R->Gq11 PLC PLC Gq11->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC CellularResponse Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: this compound Signaling Pathway.

Experimental Protocols

Materials
  • This compound (lyophilized powder)

  • Sterile, nuclease-free water (for cell culture)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • Benchtop centrifuge

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • 70% ethanol for disinfection

Preparation of a 1 mM Primary Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound. It is recommended to prepare a high-concentration primary stock, which can then be diluted to the desired working concentration.

Workflow for Preparing this compound Stock Solution

G64349_Stock_Prep_Workflow Start Start Equilibrate Equilibrate this compound vial to room temperature Start->Equilibrate Calculate Calculate required volume of sterile water Equilibrate->Calculate AddSolvent Add sterile water to the vial Calculate->AddSolvent Dissolve Gently vortex to dissolve AddSolvent->Dissolve Centrifuge Centrifuge to collect solution Dissolve->Centrifuge Sterilize Filter-sterilize the stock solution (0.22 µm filter) Centrifuge->Sterilize Aliquot Aliquot into sterile tubes Sterilize->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Experimental Workflow.

Step-by-Step Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

  • Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula:

    Volume (L) = (Mass of this compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    For example, to prepare a 1 mM solution from 1 mg of this compound: Volume (L) = (0.001 g) / (921.12 g/mol x 0.001 mol/L) = 0.0010856 L = 1.0856 mL

    Therefore, you would add 1.0856 mL of sterile, nuclease-free water to 1 mg of this compound to get a 1 mM stock solution.

  • Reconstitution: a. Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. b. Aseptically add the calculated volume of sterile, nuclease-free water to the vial. c. Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Sterilization: a. Draw the reconstituted this compound solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a sterile conical tube. This step is crucial for removing any potential microbial contamination, as peptide solutions should not be autoclaved.[6]

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the peptide. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]

Preparation of Working Solutions

To prepare a working solution, thaw an aliquot of the 1 mM primary stock solution on ice. Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 10 µL of the 1 mM stock solution to 990 µL of cell culture medium.

Quantitative Data Summary

The following table summarizes the biological activity of this compound from various studies.

ParameterValueSpecies/Cell LineAssayReference
EC₅₀ 3.7 nMRat colonContraction[1]
pEC₅₀ (IP-1 accumulation) 9.10 ± 0.16CHO cells expressing human NK₂ receptorsIP-1 accumulation[4][8]
pEC₅₀ (Calcium response) 9.27 ± 0.26CHO cells expressing human NK₂ receptorsCalcium mobilization[4][8]
pEC₅₀ (cAMP synthesis) 10.66 ± 0.27CHO cells expressing human NK₂ receptorscAMP accumulation[4][8]
EC₅₀ (Detrusor muscle contraction) 74 nMHuman detrusor muscle stripsContraction[9]
EC₅₀ (Urethral smooth muscle contraction) 150 nMHuman urethral smooth muscleContraction[9]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for cell culture applications. Adherence to these procedures will help ensure the integrity and biological activity of the compound, leading to reliable and reproducible experimental outcomes. For batch-specific information, always refer to the Certificate of Analysis provided by the supplier.

References

Application Notes and Protocols: GR 64349 in Bladder Function Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GR 64349, a potent and selective tachykinin neurokinin-2 (NK2) receptor agonist, and its utility in bladder function research. The document includes detailed experimental protocols and quantitative data to facilitate the design and execution of preclinical studies investigating bladder control mechanisms and potential therapeutic interventions for voiding dysfunctions.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the role of the NK2 receptor in mediating bladder smooth muscle (detrusor) contraction. The NK2 receptor is a G protein-coupled receptor activated by the endogenous tachykinin, neurokinin A (NKA). Activation of NK2 receptors on detrusor smooth muscle cells initiates a signaling cascade that leads to robust bladder contractions. Due to its high selectivity for the NK2 receptor over NK1 and NK3 receptors, this compound allows for the specific interrogation of this pathway in both in vitro and in vivo models.[1] Research suggests that selective NK2 receptor agonists could offer a therapeutic strategy for inducing voiding in individuals with conditions such as spinal cord injury.[2]

Mechanism of Action

This compound elicits a contractile response in the bladder detrusor muscle by activating the NK2 receptor. This activation stimulates a signaling pathway that results in a rapid-onset and short-duration increase in intravesical pressure, leading to voiding.[2] Unlike some other NK2 receptor agonists, this compound has been shown to not induce hypotension at effective doses, highlighting its favorable safety profile in preclinical models.[2]

Signaling Pathway of NK2 Receptor-Mediated Bladder Contraction

The binding of this compound to the NK2 receptor on bladder smooth muscle cells initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of the RhoA/Rho kinase pathway, promotes the phosphorylation of myosin light chain, leading to smooth muscle contraction.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq11 Gq/11 NK2R->Gq11 activates VDCC Voltage-Dependent Ca2+ Channel NK2R->VDCC activates PLC Phospholipase C (PLC) Gq11->PLC activates RhoA RhoA Activation Gq11->RhoA activates IP3 IP3 PLC->IP3 produces Ca_influx Ca2+ Influx VDCC->Ca_influx Ca_SR Ca2+ release from Sarcoplasmic Reticulum IP3->Ca_SR Ca_increase ↑ [Ca2+]i Ca_SR->Ca_increase Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates Rho_Kinase->Contraction

NK2 Receptor Signaling Pathway in Bladder Smooth Muscle.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on bladder pressure in preclinical models.

Table 1: Effect of Intravenous (IV) Administration of this compound on Isovolumetric Bladder Pressure in Anesthetized, Acute Spinalized Rats

Dose (µg/kg IV)Increase in Bladder Pressure (cmH₂O, mean ± S.D.)
0.01~5
0.03~15
0.1~30
0.3~45
1~55
3~60
10~65

Bladder volume was set at 70% capacity. Values are estimated from graphical data.

Table 2: Effect of Subcutaneous (SC) Administration of this compound on Isovolumetric Bladder Pressure in Anesthetized, Acute Spinalized Rats

Dose (µg/kg SC)Increase in Bladder Pressure (cmH₂O, mean ± S.D.)
1~5
3~10
10~20
30~30
100~40
300~45

Bladder volume was set at 70% capacity. Values are estimated from graphical data.

Table 3: In Vitro Potency of this compound on Human Detrusor and Prostatic Urethral Smooth Muscle

TissueEC₅₀ (nM)Max Contraction (% of max KCl-induced contraction)
Human Detrusor Muscle74~100%
Human Prostatic Urethra15043%

Experimental Protocols

Protocol 1: In Vivo Isovolumetric Cystometry in Anesthetized Rats

This protocol is designed to measure the contractile response of the bladder to this compound under isovolumetric conditions, where the bladder volume is held constant.

Materials:

  • This compound

  • Anesthetic (e.g., urethane)

  • Saline solution

  • Female Sprague-Dawley rats

  • Bladder catheter (e.g., PE-50 tubing)

  • Pressure transducer

  • Infusion pump

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.

  • Perform a midline abdominal incision to expose the urinary bladder.

  • Insert a catheter into the dome of the bladder and secure it with a ligature.

  • Exteriorize the catheter and close the abdominal incision.

  • Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

  • Empty the bladder and then infuse saline to a set volume (e.g., 70% of bladder capacity, which should be predetermined in a separate cohort of animals).

  • Allow the bladder pressure to stabilize.

  • Administer this compound intravenously (IV) or subcutaneously (SC) in a dose-escalating manner.

  • Record the bladder pressure continuously using the data acquisition system.

  • Analyze the peak increase in bladder pressure from baseline for each dose.

Isovolumetric_Cystometry_Workflow cluster_setup Surgical Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthetize Anesthetize Rat ExposeBladder Expose Bladder Anesthetize->ExposeBladder Catheterize Catheterize Bladder ExposeBladder->Catheterize Connect Connect to Transducer & Infusion Pump Catheterize->Connect EmptyBladder Empty Bladder Connect->EmptyBladder FillBladder Fill to 70% Capacity EmptyBladder->FillBladder Stabilize Stabilize Pressure FillBladder->Stabilize Administer Administer this compound (IV or SC) Stabilize->Administer Record Record Bladder Pressure Administer->Record Analyze Analyze Peak Pressure Increase Record->Analyze

Workflow for In Vivo Isovolumetric Cystometry.
Protocol 2: In Vitro Detrusor Muscle Strip Contraction Assay

This protocol is used to assess the direct contractile effect of this compound on isolated bladder smooth muscle strips.

Materials:

  • This compound

  • Krebs solution

  • Human or animal bladder tissue

  • Organ bath system with temperature control and aeration

  • Isometric force transducers

  • Data acquisition system

  • Surgical instruments

Procedure:

  • Obtain fresh bladder tissue and place it in cold, oxygenated Krebs solution.

  • Dissect the bladder to isolate the detrusor muscle layer, removing the urothelium and serosa.

  • Cut longitudinal strips of the detrusor muscle (e.g., 2 mm wide and 10 mm long).

  • Mount the muscle strips in the organ baths containing Krebs solution maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Connect one end of the strip to an isometric force transducer and the other to a fixed hook.

  • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath at set intervals.

  • Record the contractile force continuously.

  • At the end of the experiment, add a high concentration of potassium chloride (KCl) to elicit a maximal contraction for normalization purposes.

  • Analyze the data to determine the EC₅₀ and maximal response for this compound.

InVitro_Contraction_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis ObtainTissue Obtain Bladder Tissue DissectStrips Dissect Detrusor Strips ObtainTissue->DissectStrips MountStrips Mount Strips in Organ Bath DissectStrips->MountStrips Equilibrate Apply Tension & Equilibrate MountStrips->Equilibrate AddGR64349 Add Cumulative Doses of this compound Equilibrate->AddGR64349 RecordForce Record Contractile Force AddGR64349->RecordForce AddKCl Add KCl for Max Contraction RecordForce->AddKCl AnalyzeCR Analyze Concentration- Response Curve AddKCl->AnalyzeCR

Workflow for In Vitro Detrusor Muscle Contraction Assay.

Clinical Applications and Future Directions

Currently, there is no publicly available information on clinical trials specifically investigating this compound for bladder dysfunction. However, the preclinical data strongly support the potential of selective NK2 receptor agonists as a therapeutic strategy for conditions characterized by bladder underactivity, such as neurogenic bladder following spinal cord injury. Future research should focus on the long-term efficacy and safety of this compound in relevant animal models of bladder dysfunction. Further studies are also warranted to explore the potential for different routes of administration to improve patient compliance and convenience.[2] The development of highly selective NK2 receptor agonists with optimized pharmacokinetic profiles remains a promising avenue for the treatment of voiding disorders.

References

Application Notes and Protocols for GR 64349-Induced Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK₂) receptor agonist. It exhibits a strong affinity for the NK₂ receptor, with an EC₅₀ of 3.7 nM in rat colon, and displays over 1000-fold and 300-fold selectivity over NK₁ and NK₃ receptors, respectively.[1][2][3][4] This high selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the NK₂ receptor in smooth muscle contraction. These application notes provide detailed protocols for utilizing this compound in in vitro smooth muscle contraction experiments, along with a summary of its pharmacological data and a schematic of its signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and other relevant tachykinin receptor agonists for comparison.

CompoundReceptor SelectivityTissueParameterValue
This compound NK₂ AgonistRat ColonEC₅₀3.7 nM[1][2][3][4]
This compound NK₂ AgonistHuman Detrusor MuscleEC₅₀74 nM[5]
This compound NK₂ AgonistHuman Urethral Smooth MuscleEC₅₀150 nM[5]
Neurokinin A (NKA)Endogenous TachykininHuman Colonic Circular Smooth MuscleEC₅₀4.9 nM
[β-Ala⁸]NKA(4-10)NK₂ AgonistHuman Colonic Circular Smooth MuscleEC₅₀5.0 nM
Neurokinin B (NKB)Endogenous TachykininHuman Colonic Circular Smooth MuscleEC₅₀5.3 nM
Substance P (SP)Endogenous TachykininHuman Colonic Circular Smooth MuscleEC₅₀160 nM

Signaling Pathway

Activation of the tachykinin NK₂ receptor by this compound initiates a well-defined signaling cascade within the smooth muscle cell, leading to contraction. The process is primarily mediated through the Gq/11 protein pathway.

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK₂ Receptor GR64349->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to RhoA RhoA DAG->RhoA Activates SR Sarcoplasmic Reticulum Ca_SR Ca²⁺ Ca_cyto ↑ [Ca²⁺]i IP3R->Ca_cyto Ca²⁺ Release Calmodulin Calmodulin Ca_cyto->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Contraction Smooth Muscle Contraction pMLC->Contraction RhoK Rho Kinase RhoA->RhoK Activates MLCP_inh Inhibition of Myosin Light Chain Phosphatase (MLCP) RhoK->MLCP_inh MLCP_inh->pMLC Enhances

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Protocols

Protocol 1: In Vitro Isometric Contraction of Isolated Smooth Muscle Strips

This protocol details the measurement of isometric contraction of isolated smooth muscle strips (e.g., colon, bladder, vascular tissue) in response to this compound using an organ bath system.

Materials and Reagents:

  • Tissue: Freshly isolated smooth muscle tissue (e.g., rat colon, guinea pig ileum, human bladder).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in sterile distilled water or a suitable solvent. Store at -20°C.

  • Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.

  • Surgical Instruments: Fine scissors, forceps.

  • Suture Material: Silk or other suitable suture.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Tissue Preparation - Dissect smooth muscle - Cut into strips/rings B 2. Mounting in Organ Bath - Suspend tissue in PSS - Connect to transducer A->B C 3. Equilibration - 37°C, 95% O₂/5% CO₂ - Apply optimal resting tension - Equilibrate for 60-90 min B->C D 4. Viability Check - Contract with high K⁺ solution - Washout C->D E 5. Cumulative Concentration-Response - Add increasing concentrations  of this compound - Record isometric tension D->E F 6. Data Analysis - Normalize responses - Plot concentration-response curve - Calculate EC₅₀ and Emax E->F

Caption: Workflow for in vitro smooth muscle contraction assay.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Immediately dissect the desired smooth muscle tissue and place it in ice-cold PSS.

    • Carefully clean the tissue of adherent connective and fatty tissues.

    • Prepare longitudinal or circular smooth muscle strips (e.g., 2 mm wide and 10 mm long) or rings.

  • Mounting in Organ Bath:

    • Suspend the tissue strips or rings in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force-displacement transducer using silk sutures.

  • Equilibration:

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, typically 0.5-2.0 g).

    • Allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Check:

    • After equilibration, assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60-80 mM KCl, prepared by substituting NaCl with KCl in the PSS).

    • Once a stable contraction is achieved, wash the tissue with PSS until the tension returns to the baseline.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the isometric tension continuously using the data acquisition system.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration of this compound.

    • Normalize the responses by expressing them as a percentage of the maximum contraction induced by the high K⁺ solution or the maximum response to this compound.

    • Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

Protocol 2: Investigating the Mechanism of Action using Antagonists

This protocol can be used to confirm the involvement of the NK₂ receptor in the contractile response to this compound.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the viability check and return to baseline, incubate the tissue with a selective NK₂ receptor antagonist (e.g., SR48968 or MEN 10627) for a predetermined period (e.g., 20-30 minutes).

  • In the continued presence of the antagonist, generate a cumulative concentration-response curve for this compound as described in step 5 of Protocol 1.

  • Compare the concentration-response curve of this compound in the absence and presence of the antagonist. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism at the NK₂ receptor.

  • The Schild plot analysis can be used to determine the pA₂ value, which represents the affinity of the antagonist for the receptor.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the tachykinin NK₂ receptor in smooth muscle physiology and pathophysiology. The protocols outlined above provide a framework for conducting robust and reproducible in vitro experiments to characterize the contractile effects of this compound and to investigate its mechanism of action. These studies can contribute to a better understanding of diseases involving smooth muscle dysfunction and aid in the development of novel therapeutic agents targeting the NK₂ receptor.

References

Application Notes and Protocols for Investigating the Agonist Activity of GR 64349 in Isolated Tissue Baths

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GR 64349 is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist.[1] Its high affinity for the NK2 receptor, with over 1000-fold and 300-fold selectivity over NK1 and NK3 receptors respectively, makes it an invaluable tool for elucidating the physiological roles of NK2 receptor activation in various tissues.[1] Isolated tissue bath (organ bath) studies are a classical pharmacological method used to characterize the effects of compounds on smooth muscle contractility.[2][3][4] This document provides detailed application notes and a comprehensive protocol for assessing the agonist activity of this compound in isolated tissue preparations.

Data Presentation

The agonist activity of this compound has been quantified in several isolated tissue preparations and recombinant cell lines. The following table summarizes key potency (EC50) and affinity (pKi) values.

Preparation/AssaySpeciesParameterValueReference(s)
ColonRatEC503.7 nM[1]
Detrusor MuscleHumanEC5074 nM[5]
Urethral Smooth MuscleHumanEC50150 nM[5]
CHO Cells (NK2 Receptors)Human (recombinant)pEC50 (IP-1 Accumulation)9.10 ± 0.16[6][7]
CHO Cells (NK2 Receptors)Human (recombinant)pEC50 (Calcium Response)9.27 ± 0.26[6][7]
CHO Cells (NK2 Receptors)Human (recombinant)pEC50 (cAMP Synthesis)10.66 ± 0.27[6][7]
CHO Cells (NK1 Receptors)Human (recombinant)pEC50 (IP-1 Accumulation)5.95 ± 0.80[6][7]
CHO Cells (NK1 Receptors)Human (recombinant)pEC50 (Calcium Response)6.55 ± 0.16[6][7]
CHO Cells (NK1 Receptors)Human (recombinant)pEC50 (cAMP Synthesis)7.71 ± 0.41[6][7]
Radioligand Binding (NK2)Human (recombinant)pKi7.77 ± 0.10[7][8]
Radioligand Binding (NK1)Human (recombinant)pKi<5[7][8]

Signaling Pathway

Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), by this compound predominantly initiates the Gq/11 signaling cascade.[6][9] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[6][9]

NK2_Signaling_Pathway cluster_cell Smooth Muscle Cell GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq11 Gq/11 NK2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes to Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Mediates

Caption: NK2 Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental Protocols

This protocol details the methodology for assessing the contractile response to this compound in an isolated rat colon preparation. The principles can be adapted for other smooth muscle tissues.[2][3][10]

Materials and Reagents
  • This compound: Prepare a stock solution (e.g., 1 mM) in distilled water. Store at -20°C. Subsequent dilutions should be made fresh in physiological salt solution.

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

  • Carbogen Gas: 95% O2 / 5% CO2.[11]

  • Acetylcholine (ACh) or Potassium Chloride (KCl): For viability checks.

  • Male Wistar Rats (200-250g)

  • Isolated Tissue Bath System: Including water-jacketed organ baths (10-20 mL volume), isometric force transducers, bridge amplifier, and data acquisition system.[2][4][10]

  • Dissection Tools: Scissors, forceps.

  • Suture Thread

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Euthanize Rat & Dissect Colon B Clean & Segment Colon (2-3 cm) A->B C Mount Tissue in Organ Bath B->C D Equilibrate Tissue (~60 min) C->D E Set Basal Tension (e.g., 1g) D->E F Viability Test (e.g., KCl) E->F G Washout & Re-equilibrate F->G H Cumulative Addition of this compound G->H I Record Contractile Response H->I J Normalize Data (% of Max Response) I->J K Plot Concentration- Response Curve J->K L Calculate EC50 & Emax K->L

Caption: Isolated Tissue Bath Experimental Workflow.

Detailed Procedure
  • Tissue Preparation:

    • Humanely euthanize a rat according to institutional guidelines.

    • Immediately perform a laparotomy and excise the proximal colon.

    • Place the excised tissue in cold, carbogen-aerated PSS.

    • Gently flush the lumen to remove fecal content and dissect away the mesentery.

    • Cut the colon into 2-3 cm longitudinal segments.

  • Mounting the Tissue:

    • Tie suture threads to both ends of a tissue segment.

    • Mount the segment vertically in an organ bath filled with PSS, maintained at 37°C and continuously bubbled with carbogen gas.[2]

    • Attach the lower suture to a fixed hook in the bath and the upper suture to an isometric force transducer.[3]

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a basal resting tension (e.g., 1 gram). During this period, wash the tissue with fresh PSS every 15-20 minutes.

    • After equilibration, assess tissue viability by challenging it with a supramaximal concentration of KCl (e.g., 60-80 mM) or a high concentration of acetylcholine.

    • Once a stable contraction is achieved, wash the tissue repeatedly with PSS until the tension returns to the baseline. The preparation is deemed viable if it produces a robust contraction.

  • Constructing a Concentration-Response Curve:

    • After the tissue has returned to its baseline tension and re-equilibrated, begin the cumulative addition of this compound.

    • Start with a low concentration (e.g., 0.1 nM) and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • Continue adding increasing concentrations of this compound until a maximal contractile response (Emax) is observed and further additions produce no additional increase in tension.

    • Record the isometric tension continuously using the data acquisition system.

Data Analysis
  • Measure the baseline tension and the peak tension at each concentration of this compound.

  • Express the contractile response at each concentration as a percentage of the maximum response (Emax) achieved with this compound or a standard agonist like KCl.

  • Plot the percentage response against the logarithm of the molar concentration of this compound.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 (the molar concentration of agonist that produces 50% of the maximal response) and the Emax.

Conclusion

This compound is a cornerstone pharmacological tool for investigating NK2 receptor function. The provided protocols and data offer a comprehensive guide for researchers to reliably study its agonist effects in isolated smooth muscle tissues. Adherence to these methodologies will ensure the generation of robust and reproducible data, furthering our understanding of the tachykinin system in health and disease.

References

Application Notes and Protocols for GR 64349 in Calcium Imaging and Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 64349 is a potent and selective agonist for the tachykinin neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes.[1][2][3] Activation of the NK2 receptor by agonists like this compound initiates downstream signaling cascades, prominently featuring the mobilization of intracellular calcium ([Ca2+]i) and the synthesis of cyclic adenosine monophosphate (cAMP).[2][4] This document provides detailed application notes and experimental protocols for utilizing this compound in calcium imaging and other key signaling assays to characterize NK2 receptor function.

Data Presentation

The following tables summarize the quantitative data for this compound in various functional assays, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound in Functional Signaling Assays

AssayCell LineReceptorpEC50 (Mean ± SD)Fold Potency (NK2 vs. NK1)
Calcium ResponseCHOHuman NK29.27 ± 0.26~500
CHOHuman NK16.55 ± 0.16
IP-1 AccumulationCHOHuman NK29.10 ± 0.16~1400
CHOHuman NK15.95 ± 0.80
cAMP SynthesisCHOHuman NK210.66 ± 0.27~900
CHOHuman NK17.71 ± 0.41

Data sourced from Perdona et al., 2019.[2][4][5][6]

Table 2: Affinity of this compound for Tachykinin Receptors

ReceptorRadioligandpKi (Mean ± SD)
Human NK2[125I]-NKA7.77 ± 0.10
Human NK1[3H]-septide<5

Data sourced from Perdona et al., 2019.[2][4][5][6]

Signaling Pathways and Experimental Overviews

The activation of the NK2 receptor by this compound leads to the stimulation of multiple intracellular signaling pathways. The diagrams below illustrate these pathways and the general workflow for the corresponding assays.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: this compound Signaling Pathways.

experimental_workflow cluster_prep Cell Preparation cluster_assays Signaling Assays cluster_analysis Data Analysis cell_culture Culture NK2R-expressing cells (e.g., CHO-hNK2R) calcium_assay Calcium Imaging Assay (Fluo-4 AM) cell_culture->calcium_assay ip1_assay IP-1 Accumulation Assay (HTRF) cell_culture->ip1_assay camp_assay cAMP Synthesis Assay (CRE-Luciferase) cell_culture->camp_assay data_analysis Quantify response and determine pEC50 calcium_assay->data_analysis Fluorescence Intensity ip1_assay->data_analysis HTRF Ratio camp_assay->data_analysis Luminescence

Caption: General Experimental Workflow.

Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • CHO cells stably expressing the human NK2 receptor (CHO-hNK2R)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • This compound

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Culture:

    • Culture CHO-hNK2R cells in complete growth medium at 37°C in a 5% CO2 incubator.

    • Seed the cells into black, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a loading buffer consisting of HBSS with 20 mM HEPES, 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1 mM Probenecid.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Remove the loading buffer and wash the cells twice with HBSS containing 1 mM Probenecid.

    • Add 100 µL of HBSS with Probenecid to each well.

  • Calcium Imaging:

    • Prepare serial dilutions of this compound in HBSS.

    • Place the 96-well plate into a fluorescence microplate reader or onto a fluorescence microscope equipped for live-cell imaging.

    • Set the excitation and emission wavelengths to ~494 nm and ~516 nm, respectively.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence before stimulation (F0), i.e., ΔF/F0.

    • Plot the peak ΔF/F0 against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

Inositol Monophosphate (IP-1) Accumulation Assay

This protocol outlines the measurement of IP-1 accumulation, a stable metabolite of the IP3 signaling cascade, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • CHO-hNK2R cells

  • Cell culture and plating materials as described above.

  • This compound

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)

  • Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)

  • HTRF-compatible microplate reader

Protocol:

  • Cell Culture:

    • Seed CHO-hNK2R cells in a white, 96-well or 384-well plate at an appropriate density and culture overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate, diluted in the lysis buffer, to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP-1 produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

Cyclic AMP (cAMP) Synthesis Assay

This protocol describes a reporter gene assay for measuring cAMP production, where an increase in intracellular cAMP leads to the expression of a reporter gene, such as luciferase.

Materials:

  • HEK293 or CHO cells co-transfected with the human NK2 receptor and a CRE-luciferase reporter plasmid.

  • Cell culture and plating materials as described above.

  • This compound

  • Forskolin (as a positive control)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • White, opaque 96-well microplates

  • Luminometer

Protocol:

  • Cell Culture:

    • Seed the stably transfected cells in white, opaque 96-well plates and culture overnight.

  • Cell Stimulation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the growth medium and add the this compound dilutions to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the NK2 receptor. The protocols provided herein offer robust methods for characterizing the activity of this compound and other potential NK2 receptor ligands through the measurement of key second messengers. These assays are essential for drug discovery and for elucidating the role of the NK2 receptor in health and disease.

References

Commercial Sources and Applications of GR 64349: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the commercial availability and practical applications of GR 64349, a potent and selective tachykinin NK2 receptor agonist. This guide includes a summary of commercial suppliers, detailed experimental protocols, a compilation of pharmacological data, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Commercial Sources and Suppliers

This compound is available from several reputable suppliers of biochemicals and research tools. Researchers can acquire this compound from the following sources:

SupplierProduct Information
Tocris Bioscience Available through various distributors including Fisher Scientific and R&D Systems.[1][2]
MedchemExpress Offers this compound for research purposes, with information on purity and storage conditions.[3][4][5]
Probechem Provides this compound along with technical data sheets and quotation services.[6]
Creative Peptides Supplies this compound and highlights its utility as a pharmacological tool.[7]
TargetMol Lists this compound with pricing and availability information for research use.

Application Notes and Protocols

This compound is a valuable tool for studying the tachykinin NK2 receptor, a G-protein coupled receptor involved in various physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[1] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an ideal probe for elucidating the specific functions of this receptor subtype.[2][3][8]

General Handling and Storage
  • Solubility: Soluble in water to 1 mg/ml.[2][8]

  • Storage: For long-term storage, it is recommended to store this compound at -20°C.[2] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[3]

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound. These protocols are based on established techniques for studying GPCR activation.

1. Inositol Phosphate (IP-1) Accumulation Assay

This assay measures the activation of the Gq signaling pathway, which is coupled to the NK2 receptor.

  • Cell Culture:

    • Use Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NK2 receptor.

    • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed 6,000 cells per well in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound (e.g., from 1 pM to 10 µM).

    • Incubate the cells with the different concentrations of this compound for 60 minutes at 37°C.

    • Following the incubation at 37°C, allow the plate to incubate for an additional 60 minutes at room temperature.

    • Lyse the cells and quantify the accumulation of inositol monophosphate (IP-1) using a commercially available HTRF® (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.

    • Measure the time-resolved fluorescence at 615 nm and 665 nm using a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the fluorescence signals and plot the results against the logarithm of the this compound concentration to determine the EC50 value.

2. Calcium Mobilization Assay

This assay also assesses Gq pathway activation by measuring changes in intracellular calcium levels.

  • Cell Preparation:

    • Seed CHO cells expressing the NK2 receptor in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) by incubating them in the dye solution for 45-60 minutes at 37°C in a CO2 incubator.

  • Compound Addition and Measurement:

    • Prepare a dilution series of this compound.

    • Use a fluorescence plate reader with automated injection capabilities to add the this compound solutions to the wells.

    • Simultaneously with or immediately after compound addition, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

3. Cyclic AMP (cAMP) Assay

This assay is used to investigate the coupling of the NK2 receptor to Gs or Gi signaling pathways. The NK2 receptor has been shown to couple to Gs, leading to an increase in cAMP, and can also influence cAMP levels through other mechanisms.

  • Cell Stimulation:

    • Plate NK2 receptor-expressing cells in a 96-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent cAMP degradation.

    • Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay, such as an HTRF®, AlphaScreen™, or ELISA-based kit, following the manufacturer's protocol. These assays typically involve a labeled cAMP tracer and a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the cell lysates from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to obtain a dose-response curve and determine the EC50.

Pharmacological Data Summary

The following table summarizes the quantitative pharmacological data for this compound from various studies, providing a comparative overview of its potency and selectivity.

ParameterSpecies/SystemValueReference
EC50 Rat colon3.7 nM[2][3][8]
Human detrusor muscle strips74 nM[7]
Urethral smooth muscle150 nM[7]
pEC50 Human recombinant NK2 receptors (IP-1 accumulation)9.10 ± 0.16
Human recombinant NK1 receptors (IP-1 accumulation)5.95 ± 0.80
Human recombinant NK2 receptors (Calcium mobilization)9.27 ± 0.26
Human recombinant NK1 receptors (Calcium mobilization)6.55 ± 0.16
Human recombinant NK2 receptors (cAMP synthesis)10.66 ± 0.27
Human recombinant NK1 receptors (cAMP synthesis)7.71 ± 0.41
Selectivity NK2 vs NK1> 1000-fold[2][3][8]
NK2 vs NK3> 300-fold[2][3][8]

Visualizations

Signaling Pathway of the Tachykinin NK2 Receptor

The following diagram illustrates the primary signaling cascades activated by the tachykinin NK2 receptor upon binding of an agonist like this compound. The receptor couples to both Gs and Gq/G11 proteins.

NK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound (Agonist) NK2R Tachykinin NK2 Receptor GR64349->NK2R Binds to Gq Gq/G11 NK2R->Gq Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., muscle contraction, neurotransmission) Ca2->Response PKC->Response cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Calcium_Mobilization_Workflow start Start cell_culture Seed NK2R-expressing cells in a 96-well plate start->cell_culture incubation Incubate overnight at 37°C, 5% CO₂ cell_culture->incubation wash Wash cells with assay buffer incubation->wash dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) wash->dye_loading incubation2 Incubate for 45-60 min at 37°C dye_loading->incubation2 prepare_compound Prepare serial dilutions of this compound incubation2->prepare_compound measurement Measure baseline fluorescence using a plate reader prepare_compound->measurement add_compound Inject this compound dilutions into the wells measurement->add_compound read_fluorescence Record fluorescence changes in real-time add_compound->read_fluorescence data_analysis Analyze data: - Calculate peak response - Generate dose-response curve - Determine EC50 read_fluorescence->data_analysis end End data_analysis->end

References

Application Notes and Protocols: GR 64349 in Neurokinin Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GR 64349, a potent and highly selective tachykinin neurokinin-2 (NK2) receptor agonist. The following sections detail its binding affinity and functional potency, provide protocols for key experimental assays, and illustrate the relevant signaling pathways.

Note on Combination Studies: Extensive literature review did not yield studies detailing the synergistic, additive, or antagonistic effects of this compound when used in direct combination with other neurokinin receptor ligands in the same experimental system. The available data primarily focuses on characterizing its high selectivity for the NK2 receptor over the NK1 and NK3 receptors. The protocols and data presented below are foundational for designing future studies to investigate such interactions.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to the endogenous neurokinin ligands, Neurokinin A (NKA) and Substance P (SP).

Table 1: Radioligand Binding Affinity of Neurokinin Receptor Ligands at Human NK1 and NK2 Receptors [1][2]

LigandReceptorRadioligandpKi (mean ± SEM)
This compound NK2[¹²⁵I]-NKA7.77 ± 0.10
NK1[³H]-septide< 5
NKANK2[¹²⁵I]-NKA9.25 ± 0.08
NK1[³H]-septide7.93 ± 0.10
Substance PNK2[¹²⁵I]-NKA7.79 ± 0.07
NK1[³H]-septide9.07 ± 0.04

Table 2: Functional Potency (pEC₅₀) of Neurokinin Receptor Ligands in Inositol-1-Phosphate (IP-1) Accumulation Assays [1][3]

LigandReceptorpEC₅₀ (mean ± SEM)
This compound NK29.10 ± 0.16
NK15.95 ± 0.80
NKANK29.32 ± 0.12
NK18.01 ± 0.21
Substance PNK26.84 ± 0.14
NK19.24 ± 0.10

Table 3: Functional Potency (pEC₅₀) of Neurokinin Receptor Ligands in Intracellular Calcium Mobilization Assays [1][3]

LigandReceptorpEC₅₀ (mean ± SEM)
This compound NK29.27 ± 0.26
NK16.55 ± 0.16
NKANK29.48 ± 0.09
NK18.16 ± 0.13
Substance PNK27.78 ± 0.14
NK19.38 ± 0.10

Table 4: Functional Potency (pEC₅₀) of Neurokinin Receptor Ligands in Cyclic AMP (cAMP) Synthesis Assays [1][3]

LigandReceptorpEC₅₀ (mean ± SEM)
This compound NK210.66 ± 0.27
NK17.71 ± 0.41
NKANK210.15 ± 0.21
NK18.35 ± 0.22
Substance PNK28.12 ± 0.29
NK19.87 ± 0.13

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the studies characterizing the selectivity and potency of this compound.

Protocol 1: Radioligand Binding Assay for NK1 and NK2 Receptors

Objective: To determine the binding affinity (Ki) of this compound and other ligands for the human NK1 and NK2 receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human NK1 or NK2 receptors.

  • [¹²⁵I]-NKA (for NK2 binding).

  • [³H]-septide (for NK1 binding).

  • This compound, NKA, Substance P, and other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 150 mM NaCl, pH 7.4, supplemented with 0.1% BSA and peptidase inhibitors (e.g., phosphoramidon, captopril, bestatin).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., this compound).

  • In a 96-well plate, add cell membranes (20-40 µg protein/well), radioligand ([¹²⁵I]-NKA for NK2, [³H]-septide for NK1), and varying concentrations of the test compound.

  • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled ligand (e.g., 1 µM NKA for NK2, 1 µM septide for NK1).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, and then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values by non-linear regression.

  • Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare serial dilutions of test compounds A1 Add membranes, radioligand, and test compound to plate P1->A1 P2 Prepare cell membranes (NK1 or NK2 expressing) P2->A1 A2 Incubate at RT (60-90 min) A1->A2 A3 Filter and wash A2->A3 A4 Dry filters and add scintillation fluid A3->A4 D1 Quantify radioactivity A4->D1 D2 Calculate IC50 D1->D2 D3 Convert IC50 to Ki D2->D3

Radioligand Binding Assay Workflow
Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of this compound and other ligands by quantifying changes in intracellular calcium levels.

Materials:

  • CHO cells stably expressing human NK1 or NK2 receptors.

  • Culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound, NKA, Substance P, and other test compounds.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Seed the cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in Assay Buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Measure the baseline fluorescence, then add the test compounds to the cells.

  • Continuously record the fluorescence intensity for a set period (e.g., 180 seconds).

  • Determine the maximum change in fluorescence for each concentration.

  • Plot the concentration-response curve and calculate the EC₅₀ value.

G cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis C1 Seed cells in 96-well plate C2 Load cells with calcium-sensitive dye C1->C2 C3 Wash cells C2->C3 M1 Measure baseline fluorescence in FLIPR C3->M1 M2 Add test compounds M1->M2 M3 Record fluorescence change M2->M3 A1 Determine max fluorescence M3->A1 A2 Plot concentration-response curve A1->A2 A3 Calculate EC50 A2->A3

Calcium Mobilization Assay Workflow

Signaling Pathways

Activation of the NK2 receptor by this compound initiates downstream signaling cascades primarily through G-protein coupling. The two major pathways identified are the Gαq/11 pathway leading to phospholipase C activation and the Gαs pathway leading to adenylyl cyclase activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds Gq Gαq/11 NK2R->Gq activates Gs Gαs NK2R->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases from ER PKC PKC DAG->PKC activates Response1 Cellular Response (e.g., smooth muscle contraction) Ca2->Response1 PKC->Response1 cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Response2 Cellular Response (e.g., modulation of ion channels) PKA->Response2

NK2 Receptor Signaling Pathways

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GR 64349 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GR 64349 in experimental settings for a maximal response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective tachykinin NK2 receptor agonist. Its primary mechanism of action is to bind to and activate the neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR). This activation triggers downstream intracellular signaling pathways.

Q2: What are the known signaling pathways activated by this compound?

Upon binding to the NK2 receptor, this compound can activate two primary signaling pathways:

  • Phospholipase C (PLC) Pathway: Activation of the Gq alpha subunit of the G-protein, which in turn activates PLC, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the accumulation of inositol-1-phosphate (IP-1).[1]

  • Cyclic AMP (cAMP) Pathway: Activation of the Gs alpha subunit of the G-protein, stimulating adenylyl cyclase to increase the synthesis of cyclic AMP.[1]

Q3: What is a recommended starting concentration for in vitro experiments?

A recommended starting concentration for in vitro experiments would be in the low nanomolar range. The reported pEC50 values for this compound at the NK2 receptor are consistently in the nanomolar to sub-nanomolar range across different functional assays.[1][2][3] For instance, the pEC50 for IP-1 accumulation is 9.10 ± 0.16, for calcium response is 9.27 ± 0.26, and for cyclic AMP synthesis is 10.66 ± 0.27.[1][2] This indicates high potency. A good starting point for a dose-response curve would be to use a range from 0.1 nM to 1 µM.

Q4: How selective is this compound for the NK2 receptor over other neurokinin receptors?

This compound exhibits high selectivity for the NK2 receptor. It has been shown to be over 1000-fold more selective for the NK2 receptor than for the NK1 receptor and over 300-fold more selective than for the NK3 receptor. In functional assays, the potency of this compound at the NK2 receptor is 500- to 1,400-fold higher than at the NK1 receptor.[1][2]

Troubleshooting Guide

Issue 1: No or low response observed after applying this compound.

Possible Cause Troubleshooting Step
Inadequate Concentration Verify the concentration range used. For NK2 receptors, this compound is potent in the low nanomolar range. Ensure your final concentrations are within the effective range (e.g., 0.1 nM - 1 µM).
Incorrect Receptor Expression Confirm that your cell line or tissue model endogenously expresses or has been successfully transfected with functional NK2 receptors.[1]
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected downstream signal. For example, detecting cAMP synthesis may require a more sensitive method like a CRE-LUC reporter assay.[1]
Compound Degradation Prepare fresh stock solutions of this compound. Stock solutions are typically prepared in DMSO and stored at -20°C.[1] Avoid repeated freeze-thaw cycles.
Cell Health and Density Ensure cells are healthy and seeded at the appropriate density for your assay.

Issue 2: Observing off-target effects.

Possible Cause Troubleshooting Step
High Concentration Although highly selective, excessively high concentrations of any agonist can lead to off-target binding. Stick to the lowest effective concentration that elicits a maximal response in your dose-response curve.
NK1 Receptor Activation While this compound has low affinity for the NK1 receptor, at very high concentrations (micromolar range), some activation may occur.[1][4] If you suspect NK1-mediated effects (e.g., hypotension in vivo), consider using a selective NK1 antagonist as a control.
Experimental System The expression levels of different neurokinin receptors in your specific cell line or tissue may influence the potential for off-target effects. Characterize the receptor expression profile of your model system.

Quantitative Data Summary

Table 1: In Vitro Potency and Affinity of this compound

ParameterReceptorValueAssayCell LineReference
pEC50 NK29.10 ± 0.16IP-1 AccumulationCHO[1][2]
NK15.95 ± 0.80IP-1 AccumulationCHO[1][2]
pEC50 NK29.27 ± 0.26Calcium ResponseCHO[1][2]
NK16.55 ± 0.16Calcium ResponseCHO[1][2]
pEC50 NK210.66 ± 0.27Cyclic AMP SynthesisCHO[1][2]
NK17.71 ± 0.41Cyclic AMP SynthesisCHO[1][2]
pKi NK27.77 ± 0.10Radioligand BindingCHO[1][3]
NK1<5Radioligand BindingCHO[1][3]

Table 2: In Vivo Dose Ranges of this compound in Rats

Route of AdministrationDose RangeObserved EffectReference
Intravenous (IV) 0.01 - 10 µg/kgDose-related increase in bladder pressure[4]
Subcutaneous (SC) 1 - 300 µg/kgDose-related increase in bladder pressure[4]

Experimental Protocols

1. In Vitro Intracellular Calcium Mobilization Assay

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor into 96-well black-wall, clear-bottom plates at a suitable density and allow them to attach overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be 1 pM to 10 µM.

  • Measurement: Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.[1]

2. In Vitro IP-1 Accumulation Assay

  • Cell Seeding: Seed CHO cells expressing the human NK2 receptor into a suitable multi-well plate.

  • Compound Incubation: Incubate the cells with various concentrations of this compound for a specified time (e.g., 60 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and quantify the accumulation of inositol-1-phosphate using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: The HTRF signal is proportional to the amount of IP-1 accumulated. Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[1]

Visualizations

GR64349_Signaling_Pathway GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Gq Gαq NK2R->Gq activates Gs Gαs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG cAMP ↑ cAMP ATP->cAMP Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Response1 Cellular Response 1 PKC->Response1 Response2 Cellular Response 2 PKA->Response2 Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_optimization Optimization prep_cells Prepare NK2 Receptor- Expressing Cells incubation Incubate Cells with This compound prep_cells->incubation prep_compound Prepare Serial Dilutions of this compound prep_compound->incubation measurement Measure Downstream Signal (e.g., Ca²⁺, IP-1, cAMP) incubation->measurement plot_curve Plot Response vs. log[this compound] measurement->plot_curve calc_ec50 Calculate pEC50/EC50 plot_curve->calc_ec50 determine_optimal Determine Optimal Concentration for Maximal Response calc_ec50->determine_optimal

References

Preventing GR 64349 desensitization in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective NK2 receptor agonist, GR 64349, in long-term experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps & Experimental Protocols
Rapid decline in cellular response after the first application of this compound. Receptor Desensitization: Continuous exposure to an agonist can lead to phosphorylation of the NK2 receptor by G protein-coupled receptor kinases (GRKs), followed by β-arrestin binding, which uncouples the receptor from its G protein and promotes internalization.[1][2][3] This is more likely to occur in systems with high receptor expression levels.1. Confirm Desensitization: Perform a time-course experiment to quantify the rate of response decay. (See Protocol 1: Functional Readout Time-Course ).2. Washout and Recovery: After the initial stimulation, thoroughly wash the cells with agonist-free media and incubate for varying periods (e.g., 30, 60, 120 minutes) before re-stimulating with this compound. Assess the recovery of the response to determine the rate of resensitization.[4]3. Modulate Receptor Expression: If using a recombinant expression system, consider reducing the level of NK2 receptor expression, as high expression levels can promote desensitization.[5]4. GRK Inhibition: Pre-incubate cells with a broad-spectrum GRK inhibitor (e.g., heparin, 10 µg/mL) or a more specific inhibitor like paroxetine (a GRK2 inhibitor) prior to and during this compound treatment to see if desensitization is attenuated.[6][7] (See Protocol 3: Investigating the Role of GRKs in Desensitization ).
No significant desensitization is observed, but there is a gradual loss of response over several days. Compound Instability: As a peptide, this compound may be susceptible to degradation by proteases present in the cell culture medium, especially if it contains serum.[8][9]Receptor Downregulation: Prolonged agonist exposure can lead to a decrease in the total number of receptors through lysosomal degradation, a process that occurs over hours to days.[3]1. Assess Compound Stability: Perform a stability assay of this compound in your specific cell culture medium. (See Protocol 4: In Vitro Stability of this compound ).2. Replenish Compound: Based on the stability data, establish a schedule for replenishing the this compound in the culture medium to maintain a constant effective concentration.3. Quantify Receptor Levels: Measure the total and cell surface NK2 receptor levels at different time points during the long-term experiment using techniques like ELISA or flow cytometry with a tagged receptor or a specific antibody.
Variability in response to this compound between different experimental days. Inconsistent Agonist Preparation: Improper storage or handling of this compound stock solutions can lead to loss of potency.Cell Culture Conditions: Variations in cell passage number, density, or serum batch can affect GPCR expression and signaling.1. Aliquot and Store Properly: Prepare single-use aliquots of the this compound stock solution and store them at -20°C or lower to minimize freeze-thaw cycles.[10]2. Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a defined passage number range and testing new serum batches for their effect on the experimental response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor, which is a G protein-coupled receptor (GPCR).[10][11] It displays over 1000-fold selectivity for the NK2 receptor over the NK1 receptor and over 300-fold selectivity over the NK3 receptor.[10] Upon binding to the NK2 receptor, this compound primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC).[12][13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] this compound has also been shown to stimulate cyclic AMP (cAMP) synthesis, suggesting coupling to Gs proteins as well.[11][14][15]

Q2: Does this compound always cause receptor desensitization?

A2: Not necessarily. Studies have shown that the desensitization of the NK2 receptor in response to this compound is highly dependent on the level of receptor expression. In systems with very high receptor expression, desensitization is more likely to occur. However, in systems with lower, more physiological receptor expression levels, this compound may not induce significant desensitization, unlike the endogenous agonist, neurokinin A (NKA).

Q3: What are the key steps in GPCR desensitization?

A3: GPCR desensitization is a multi-step process that protects cells from overstimulation. The key steps are:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[2]

  • β-Arrestin Recruitment: The phosphorylated receptor is now a high-affinity binding site for β-arrestin proteins.[1]

  • G Protein Uncoupling: The binding of β-arrestin sterically hinders the interaction of the receptor with its G protein, thus terminating the signaling cascade.[16]

  • Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP2) to promote the internalization of the receptor into endosomes.[2]

Q4: What is the difference between desensitization and downregulation?

A4: Desensitization is a rapid and reversible process (occurring over minutes) where the receptor is still present at the cell surface but is unable to signal effectively due to G protein uncoupling.[3] Downregulation is a longer-term process (occurring over hours to days) that involves a decrease in the total number of receptors in the cell, often due to the trafficking of internalized receptors to lysosomes for degradation.[3]

Q5: How can I measure NK2 receptor desensitization and resensitization in my experiments?

A5: You can assess desensitization by repeatedly stimulating your cells with this compound and measuring the functional response (e.g., calcium flux, IP1 accumulation, or cAMP production) over time. A diminishing response indicates desensitization. To measure resensitization, after the initial stimulation and a washout period, re-stimulate the cells and measure the recovery of the response. (See Protocol 2: Receptor Desensitization and Resensitization Assay ). Receptor internalization, a key component of desensitization, can be monitored using imaging techniques with fluorescently tagged receptors or by quantifying the loss of surface receptors via cell-surface ELISA or flow cytometry.[4][17]

Quantitative Data Summary

Table 1: Potency and Affinity of this compound at Human NK1 and NK2 Receptors [11][14][15]

Parameter NK2 Receptor NK1 Receptor Selectivity (NK1/NK2)
pKi (Radioligand Binding) 7.77 ± 0.10< 5> 1000-fold
pEC50 (IP-1 Accumulation) 9.10 ± 0.165.95 ± 0.80~1400-fold
pEC50 (Calcium Mobilization) 9.27 ± 0.266.55 ± 0.16~500-fold
pEC50 (cAMP Synthesis) 10.66 ± 0.277.71 ± 0.41~900-fold

Table 2: EC50 Values of this compound in Functional Assays

Assay Cell Type/Tissue EC50 (nM) Reference
ContractionRat Colon3.7[10]
IP-1 AccumulationCHO cells (human NK2)0.08[11][14][15]
Calcium MobilizationCHO cells (human NK2)0.05[11][14][15]
cAMP SynthesisCHO cells (human NK2)0.02[11][14][15]

Experimental Protocols

Protocol 1: Functional Readout Time-Course

This protocol is designed to assess the stability of the cellular response to this compound over time.

  • Cell Plating: Plate cells expressing the NK2 receptor at an appropriate density in a multi-well plate suitable for your functional assay (e.g., 96-well plate for calcium flux or cAMP measurement).

  • Agonist Preparation: Prepare a solution of this compound at the desired final concentration in the appropriate assay buffer.

  • Baseline Measurement: For kinetic assays (e.g., calcium flux), measure the baseline signal for a few minutes before adding the agonist.

  • Agonist Addition and Measurement: Add the this compound solution to the wells and immediately begin measuring the functional response. Continue to measure the response at regular intervals (e.g., every 30 seconds for 15-30 minutes for a rapid response, or at 1, 2, 4, 8, and 24 hours for a long-term experiment).

  • Data Analysis: Plot the response magnitude against time. A decrease in the response over time suggests desensitization or other factors leading to a loss of efficacy.

Protocol 2: Receptor Desensitization and Resensitization Assay

This protocol quantifies the extent of desensitization and the rate of recovery of the receptor response.

  • Initial Stimulation: Stimulate the cells with a saturating concentration of this compound (e.g., 10x EC50) and measure the peak response (Response 1).

  • Washout: After the initial response has peaked and returned to baseline (or reached a plateau), thoroughly wash the cells three times with warm, agonist-free medium.

  • Recovery Incubation: Incubate the cells in agonist-free medium for varying periods (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Second Stimulation: After the recovery period, re-stimulate the cells with the same concentration of this compound and measure the peak response (Response 2).

  • Data Analysis: Express Response 2 as a percentage of Response 1 for each recovery time point. Plot the percentage of response recovery against the recovery time to determine the resensitization kinetics.

Protocol 3: Investigating the Role of GRKs in Desensitization

This protocol helps determine if GRK-mediated phosphorylation is responsible for the observed desensitization.

  • Cell Plating: Plate cells as described in Protocol 1.

  • Inhibitor Pre-incubation: Pre-incubate a subset of wells with a GRK inhibitor (e.g., paroxetine, 10 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Desensitization Protocol: Perform the desensitization assay as described in Protocol 2 (steps 1 and 4, with a fixed, short recovery time, e.g., 15 minutes) in the presence and absence of the GRK inhibitor.

  • Data Analysis: Compare the extent of desensitization (the reduction in Response 2 compared to Response 1) in the presence and absence of the GRK inhibitor. A significant reduction in desensitization in the inhibitor-treated cells suggests the involvement of GRKs.

Protocol 4: In Vitro Stability of this compound

This protocol assesses the stability of this compound in cell culture medium.

  • Sample Preparation: Spike a known concentration of this compound (e.g., 1 µM) into your complete cell culture medium (including serum, if applicable). As a control, spike the same concentration into a simple buffer like PBS.

  • Incubation: Incubate the samples at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots from each sample.

  • Sample Processing: Immediately stop any enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile or trichloroacetic acid). Centrifuge to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the concentration of intact this compound using a suitable analytical method, such as HPLC or LC-MS.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life in the cell culture medium.[18]

Visualizations

GR64349_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds Gq Gq NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Caption: this compound Signaling Pathway.

Desensitization_Workflow start Start Experiment stimulate Stimulate cells with this compound (Time = 0) start->stimulate measure1 Measure functional response (Response 1) stimulate->measure1 wash Wash cells with agonist-free medium measure1->wash recover Incubate for recovery period (e.g., 15-120 min) wash->recover stimulate2 Re-stimulate with this compound recover->stimulate2 measure2 Measure functional response (Response 2) stimulate2->measure2 analyze Analyze Data: % Recovery = (Response 2 / Response 1) * 100 measure2->analyze end End analyze->end

Caption: Experimental Workflow for Desensitization Assay.

Troubleshooting_Tree start Loss of this compound response observed q1 Is the loss of response rapid (within minutes to an hour)? start->q1 a1_yes Likely receptor desensitization q1->a1_yes Yes a1_no Loss of response is gradual (over hours to days) q1->a1_no No q2 Does GRK inhibitor prevent this rapid loss of response? a1_yes->q2 q3 Is this compound stable in your culture medium over this period? a1_no->q3 a2_yes Desensitization is GRK-mediated. Consider using lower receptor expression or intermittent agonist application. q2->a2_yes Yes a2_no Desensitization may be GRK-independent. Investigate other mechanisms like β-arrestin scaffolding. q2->a2_no No a3_no Compound instability is the likely cause. Replenish this compound periodically. q3->a3_no No a3_yes Likely receptor downregulation. Measure total receptor levels over time. q3->a3_yes Yes

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Interpreting unexpected results with GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GR 64349, a potent and selective tachykinin neurokinin 2 (NK2) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective peptide agonist for the tachykinin NK2 receptor. It displays high selectivity for the NK2 receptor, with over 1000-fold selectivity over the NK1 receptor and over 300-fold selectivity over the NK3 receptor. Its primary mechanism of action is to bind to and activate the NK2 receptor, a G-protein coupled receptor (GPCR), which then initiates downstream intracellular signaling cascades.

Q2: What are the key signaling pathways activated by this compound?

Upon binding to the NK2 receptor, this compound can activate multiple signaling pathways. The NK2 receptor is known to couple to:

  • Gq protein: This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gs protein: This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Q3: What are the recommended storage and solubility conditions for this compound?

For optimal stability, this compound should be stored at -20°C. It is soluble in water up to 1 mg/ml.

Q4: Is this compound active in vivo?

Yes, this compound is active in vivo.

Troubleshooting Guide

Issue 1: Diminished or No Response to this compound in in vitro assays.

Possible Cause 1: Tachyphylaxis or Receptor Desensitization

Repeated or prolonged exposure to an agonist like this compound can lead to tachyphylaxis, a rapid decrease in the response to the drug. This can be caused by receptor phosphorylation and internalization.

Troubleshooting Steps:

StepActionRationale
1Perform wash-out steps: To remove the agonist and allow receptors to recover.
2Increase incubation time between agonist applications: To allow for receptor resensitization.
3Use a lower concentration of this compound: High concentrations can accelerate desensitization.
4Check receptor expression levels: Lower receptor expression can be more susceptible to desensitization.

Possible Cause 2: Incorrect Assay Conditions

Troubleshooting Steps:

StepActionRationale
1Verify this compound concentration: Ensure accurate dilution from the stock solution.
2Check cell health and density: Unhealthy or sparse cells may not respond optimally.
3Optimize incubation time and temperature: GPCR signaling is a dynamic process.
4Confirm the presence and functionality of the NK2 receptor: Use a positive control, such as the endogenous ligand Neurokinin A.
Issue 2: High Background Signal in the Assay.

Troubleshooting Steps:

StepActionRationale
1Serum-starve cells before the assay: Serum can contain factors that activate GPCRs.
2Use a buffer without interfering substances: Some buffer components can autofluoresce or interfere with the assay.
3Check for constitutive receptor activity: High receptor expression levels can sometimes lead to ligand-independent signaling.
Issue 3: Unexpected in vivo Effects.

At high doses, this compound has been observed to cause transient flushing of the ears and paws in animal models.

Troubleshooting Steps:

StepActionRationale
1Perform a dose-response study: To determine the optimal dose with minimal side effects.
2Consider the route of administration: Different routes can lead to different pharmacokinetic and pharmacodynamic profiles.
3Monitor for other potential off-target effects: Although highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.

Data Presentation

Table 1: Potency of this compound in Different Assays

Assay TypeCell/Tissue TypeParameterValueReference
Functional AssayRat ColonEC503.7 nM

Experimental Protocols

Key Experiment: In Vitro Calcium Imaging Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound stimulation in cultured cells expressing the NK2 receptor.

Materials:

  • Cells expressing the human or rat NK2 receptor (e.g., HEK293 or CHO cells)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the NK2 receptor-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Kinetic Measurement: Immediately start recording the fluorescence intensity over time (e.g., every 1-2 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the dose-response curve and calculate the EC50 value.

Mandatory Visualizations

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_gs Gs Pathway GR64349 GR64349 NK2R NK2 Receptor GR64349->NK2R Gq Gq NK2R->Gq Gs Gs NK2R->Gs PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_activation PKA Activation cAMP->PKA_activation

Caption: this compound signaling pathways via the NK2 receptor.

Calcium_Imaging_Workflow Start Start Seed_Cells Seed NK2R-expressing cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Read_Baseline Record baseline fluorescence Wash_Cells->Read_Baseline Add_Agonist Add this compound Read_Baseline->Add_Agonist Kinetic_Read Measure fluorescence change over time Add_Agonist->Kinetic_Read Analyze_Data Analyze data and calculate EC50 Kinetic_Read->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a calcium imaging assay.

Troubleshooting GR 64349 variability in experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GR 64349. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental replicates involving the selective neurokinin-2 (NK2) receptor agonist, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

General Issues

Q1: We are observing significant variability in our results between different experimental days. What are the likely sources of this inter-assay variability?

A1: Inter-assay variability is a common challenge in cell-based assays. Several factors can contribute to this:

  • Cell Culture Conditions: Inconsistent cell culture conditions are a primary source of variability. This includes differences in cell density at the time of the assay, the number of passages the cells have undergone, and media composition. Phenotypic drift can occur with increasing passage numbers, altering cellular responses.[1][2]

  • Reagent Preparation: Inconsistent preparation of this compound solutions and other reagents can lead to significant differences in experimental outcomes. It is crucial to use a consistent protocol for dissolving and diluting the compound.

  • Environmental Factors: Variations in incubator temperature, CO2 levels, and humidity can affect cell health and responsiveness.

  • Operator Variability: Minor differences in experimental execution between different users or even by the same user on different days can introduce variability.

Troubleshooting Flowchart for Inter-Assay Variability

Start High Inter-Assay Variability Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Reagents Examine Reagent Preparation Start->Check_Reagents Check_Environment Monitor Environmental Conditions Start->Check_Environment Check_Operator Standardize Operator Procedures Start->Check_Operator Solution_Cells Implement Standard Operating Procedures (SOPs) for Cell Culture: - Use cells within a defined passage number range. - Seed cells at a consistent density. - Regularly test for mycoplasma contamination. Check_Cells->Solution_Cells Solution_Reagents Prepare fresh this compound aliquots for each experiment. Validate solvent and buffer preparation. Check_Reagents->Solution_Reagents Solution_Environment Calibrate and regularly monitor incubators and other equipment. Check_Environment->Solution_Environment Solution_Operator Develop and adhere to a detailed experimental protocol. Ensure consistent timing of steps. Check_Operator->Solution_Operator

Caption: Troubleshooting workflow for inter-assay variability.

Q2: What is the best way to prepare and store this compound to ensure its stability and activity?

A2: this compound is soluble in water up to 1 mg/ml.[2][3] For consistent results, it is recommended to:

  • Reconstitution: Reconstitute this compound in high-purity water to create a stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or lower.[2][3]

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh dilutions in your assay buffer. Avoid storing diluted solutions for extended periods.

Cell-Based Functional Assays (Calcium Mobilization, IP-1 & cAMP)

Q3: Our calcium mobilization assay with this compound shows a weak or no signal. What could be the issue?

A3: A weak or absent calcium signal can stem from several factors:

  • Low NK2 Receptor Expression: The cell line you are using may have low or no endogenous expression of the NK2 receptor. It is advisable to use a cell line known to express the NK2 receptor or a recombinant cell line stably expressing the receptor.[4][5]

  • Receptor Desensitization: Prolonged exposure to even low levels of agonist can lead to receptor desensitization. Ensure that cells are not prematurely exposed to this compound.

  • Suboptimal Agonist Concentration: Verify the concentration and potency of your this compound stock.

  • Assay Conditions: The choice of calcium indicator dye and the loading conditions can significantly impact the signal. Ensure optimal dye loading and appropriate assay buffer conditions.

Q4: We are observing high background and a low signal-to-noise ratio in our IP-1 accumulation assay. How can we optimize this?

A4: High background in an IP-1 assay can be addressed by:

  • Optimizing Cell Density: The number of cells per well should be optimized to ensure a robust signal without excessive background.

  • Stimulation Time: Determine the optimal stimulation time with this compound to achieve maximal IP-1 accumulation.

  • LiCl Concentration and Incubation Time: Lithium chloride (LiCl) is used to inhibit IP-1 degradation. The concentration and incubation time with LiCl should be optimized for your specific cell line.[6][7]

  • Assay Plate Choice: Use white, opaque plates for luminescence-based IP-1 assays to minimize crosstalk and background.[6]

Q5: Our cAMP assay results with this compound are inconsistent. What are the common sources of variability?

A5: Inconsistent cAMP results can be due to:

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a reduced signal. The use of a PDE inhibitor, such as IBMX, is often necessary. The concentration of the PDE inhibitor may need to be optimized.[8]

  • Cell Number: As with other assays, the number of cells per well is critical and should be optimized.

  • Agonist Concentration: Ensure you are using an appropriate concentration range of this compound to generate a full dose-response curve.

  • Assay Kit Sensitivity: Different cAMP assay kits have varying sensitivities. Ensure the kit you are using is sensitive enough for your experimental system.[8]

Signaling Pathway of this compound at the NK2 Receptor

cluster_membrane Cell Membrane GR64349 This compound NK2R NK2 Receptor GR64349->NK2R binds Gq Gq NK2R->Gq activates Gs Gs NK2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 triggers release PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates

Caption: this compound signaling at the NK2 receptor.

Tissue-Based Functional Assays (Smooth Muscle Contraction)

Q6: We are not observing a consistent contractile response to this compound in our isolated smooth muscle preparations. What could be the problem?

A6: Variability in smooth muscle contraction assays can be caused by:

  • Tissue Viability: Ensure the tissue is healthy and viable. This can be tested by inducing a contraction with a standard stimulus, such as high potassium chloride (KCl), at the beginning of the experiment.[9]

  • Tissue Preparation: The method of tissue dissection and the size of the muscle strips can influence the response. Consistency in preparation is key.

  • Tachyphylaxis: Repeated application of a tachykinin agonist can lead to rapid desensitization of the tissue (tachyphylaxis). Ensure adequate washout periods between agonist applications.

  • Endogenous Peptidases: Tachykinins can be degraded by peptidases present in the tissue preparation. The inclusion of peptidase inhibitors in the organ bath solution may be necessary.[10]

Quantitative Data Summary

The following tables summarize the potency of this compound in various functional assays based on published data.

Table 1: Potency (pEC50) of this compound at Human NK2 and NK1 Receptors

Assay TypeNK2 Receptor (pEC50 ± SD)NK1 Receptor (pEC50 ± SD)Fold Selectivity (NK2 vs. NK1)
IP-1 Accumulation9.10 ± 0.165.95 ± 0.80~1400
Calcium Mobilization9.27 ± 0.266.55 ± 0.16~500
cAMP Synthesis10.66 ± 0.277.71 ± 0.41~900

Data extracted from studies on CHO cells expressing human recombinant receptors.

Table 2: Affinity (pKi) of this compound at Human NK2 and NK1 Receptors

ReceptorpKi ± SD
NK2 Receptor7.77 ± 0.10
NK1 Receptor<5

Data from radioligand binding studies.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay
  • Cell Plating: Seed cells expressing the NK2 receptor into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Use a fluorescent plate reader with an integrated liquid handler to add the this compound dilutions to the wells.

  • Data Acquisition: Measure the fluorescence intensity kinetically for a set period (e.g., 120 seconds) immediately after compound addition.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50.

Experimental Workflow for Calcium Mobilization Assay

Start Start Plate_Cells Plate NK2R-expressing cells Start->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Prepare_Compound Prepare this compound dilutions Dye_Loading->Prepare_Compound Add_Compound Add this compound to cells Prepare_Compound->Add_Compound Measure_Fluorescence Measure fluorescence kinetically Add_Compound->Measure_Fluorescence Analyze_Data Analyze data and generate dose-response curve Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a calcium mobilization assay.

Protocol 2: IP-1 Accumulation Assay (HTRF)
  • Cell Plating: Plate NK2 receptor-expressing cells in a suitable white microplate and culture overnight.

  • Cell Stimulation: Remove the culture medium and add this compound dilutions in stimulation buffer containing LiCl. Incubate for the optimized time at 37°C.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the detection reaction. Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot the data against the this compound concentration to determine the EC50.

Protocol 3: Isolated Smooth Muscle Contraction Assay
  • Tissue Preparation: Isolate a smooth muscle tissue (e.g., rat colon, guinea pig ileum) and cut it into strips of a consistent size.

  • Mounting: Mount the tissue strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes.

  • Viability Check: Test the viability of the tissue with a standard contractile agent like KCl.

  • Compound Addition: Add cumulative concentrations of this compound to the organ bath and record the contractile response.

  • Data Analysis: Measure the amplitude of contraction at each concentration and express it as a percentage of the maximal response to a reference agonist or KCl. Plot a dose-response curve to determine the EC50.[9][11]

References

GR 64349 Technical Support Center: Storage and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GR 64349. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture. For long-term storage, temperatures of -20°C or -80°C are recommended.

Q2: How should I store this compound after reconstituting it in a solvent?

A2: Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C or -80°C.

Q3: What is the shelf-life of this compound under recommended storage conditions?

A3: The shelf-life can vary between suppliers. However, as a general guideline, the solid powder can be stored for up to 3 years at -20°C.[1] Reconstituted solutions are typically stable for up to one month at -20°C or for longer periods (e.g., 1 year) at -80°C.[1] Always refer to the supplier-specific data for precise information.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in water to at least 1 mg/mL.[2] For cell-based assays, some protocols suggest preparing a 10 mM stock solution in DMSO.

Q5: Are there any specific handling precautions I should take?

A5: It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent condensation, which can affect stability. As with all research chemicals, appropriate personal protective equipment (PPE) should be worn during handling.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity in experiments. Compound degradation due to improper storage.- Verify that the compound has been stored at the recommended temperature and protected from moisture. - Avoid multiple freeze-thaw cycles by preparing and using aliquots. - If degradation is suspected, use a fresh vial of the compound.
Inaccurate solution concentration.- Ensure accurate weighing of the solid compound and precise measurement of the solvent volume. - Use a calibrated balance and appropriate volumetric glassware.
Precipitate observed in the reconstituted solution. Poor solubility or solution instability.- Confirm the correct solvent is being used. Sonication may be recommended to aid dissolution in water.[1] - Ensure the storage temperature for the solution is appropriate and that it has not been stored for longer than the recommended duration.

Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound based on information from various suppliers.

Table 1: Storage of Solid this compound

Supplier Storage Temperature Duration
R&D Systems-20°CNot specified
TargetMol-20°C3 years
MedchemExpress-20°C or -80°C1 year (-20°C), 2 years (-80°C)

Table 2: Storage of Reconstituted this compound

Supplier Storage Temperature Duration
TargetMol-80°C1 year
MedchemExpress-20°C or -80°C1 month (-20°C), 6 months (-80°C)

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in water.

Materials:

  • This compound solid powder

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh the desired amount of this compound powder into the tube.

  • Reconstitution: Add the appropriate volume of sterile water to the tube to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL solution, add 1 mL of water to 1 mg of this compound.

  • Dissolution: Close the tube tightly and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C as per the recommended guidelines.

Visual Guides

GR64349_Storage_Workflow cluster_solid Solid this compound cluster_solution Reconstituted this compound Receive Receive Solid Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Store_Solid Store at -20°C or -80°C Equilibrate->Store_Solid Long-term storage Reconstitute Reconstitute in Solvent Equilibrate->Reconstitute Prepare for use Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store at -20°C or -80°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use

Caption: Recommended workflow for storing and handling this compound.

GR64349_Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Corrective Action Start Inconsistent or Negative Experimental Results Check_Storage Verify Storage Conditions (Temp, Moisture) Start->Check_Storage Check_Handling Review Handling Procedures (Freeze-Thaw, Aliquoting) Start->Check_Handling Check_Prep Confirm Solution Preparation (Solvent, Concentration) Start->Check_Prep Use_New_Aliquot Use a Fresh Aliquot Check_Storage->Use_New_Aliquot If improper Check_Handling->Use_New_Aliquot If improper Prepare_New_Stock Prepare New Stock Solution Check_Prep->Prepare_New_Stock If improper Order_New_Vial Order New Compound Use_New_Aliquot->Order_New_Vial If problem persists Prepare_New_Stock->Order_New_Vial If problem persists

Caption: Troubleshooting logic for stability issues with this compound.

References

Minimizing non-specific binding of GR 64349 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of GR 64349 in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective tachykinin neurokinin 2 (NK2) receptor agonist.[1][2] It displays high selectivity for the NK2 receptor over NK1 and NK3 receptors.[1] Its primary mechanism of action involves binding to and activating NK2 receptors, which are G-protein coupled receptors involved in various physiological processes, including smooth muscle contraction.[3][4]

Q2: What is non-specific binding and why is it a concern in assays with this compound?

Non-specific binding refers to the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended target, the NK2 receptor.[5] This can include binding to other proteins, lipids, plasticware, or filters used in the assay.[5] High non-specific binding can lead to a low signal-to-noise ratio, resulting in inaccurate determination of binding affinity (Kd), receptor density (Bmax), and potency (EC50).[5][6] While there are no specific reports detailing unusual non-specific binding for this compound, its peptidic nature and hydrophobicity could potentially contribute to such interactions.

Q3: How can I measure the level of non-specific binding in my assay?

Non-specific binding is typically determined by measuring the binding of labeled this compound in the presence of a high concentration of an unlabeled competitor that also binds to the NK2 receptor.[5][7] This "cold" ligand will saturate the specific binding sites on the NK2 receptor, so any remaining bound labeled this compound is considered non-specific.[5] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[6][7]

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Binding Assay

Symptoms:

  • High counts per minute (CPM) in wells designated for non-specific binding.

  • Low window between total binding and non-specific binding.

  • Difficulty achieving saturation in specific binding.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Conditions Optimize the pH and ionic strength of your assay buffer. Experiment with a pH range around 7.4 and consider increasing the salt concentration (e.g., with NaCl).[5][8]The charge of this compound and interacting surfaces can be influenced by pH and ionic strength. Adjusting these can minimize electrostatic interactions that contribute to non-specific binding.[5][8]
Hydrophobic Interactions Include a low concentration of a non-ionic detergent, such as 0.01-0.1% Tween-20 or Triton X-100, in the assay and wash buffers.[5][8]Peptidic compounds can have hydrophobic regions that stick to plasticware and other surfaces. Detergents can help to disrupt these interactions.[5][8]
Insufficient Blocking Add a blocking agent to your assay buffer. Common choices include Bovine Serum Albumin (BSA) at 0.1-1% (w/v) or non-fat dry milk (for some applications).[8][9]Blocking agents occupy potential non-specific binding sites on assay plates, tubes, and other proteins, thereby reducing the chances for this compound to bind non-specifically.[8]
Inadequate Washing Increase the number of washes and/or the volume of ice-cold wash buffer after incubation. Ensure rapid filtration to minimize dissociation of specifically bound ligand.[8]Thorough washing is critical to remove unbound and non-specifically bound ligand, which is a common source of high background.[8]
Filter Binding Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethylenimine (PEI) before use in filtration assays.[8]PEI is a cationic polymer that reduces the binding of positively charged ligands to the negatively charged glass fiber filters.[8]
Issue 2: Inconsistent Staining in Immunohistochemistry (IHC) or Immunocytochemistry (ICC)

Symptoms:

  • Diffuse background staining across the tissue or cells.

  • Staining in areas where the NK2 receptor is not expected to be expressed.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Rationale
Hydrophobic & Ionic Interactions Include a blocking step with normal serum (from the same species as the secondary antibody) or a protein-based blocker like BSA (1-5%) before adding the primary antibody.[9][10][11]Serum and BSA block non-specific epitopes and hydrophobic sites, preventing the antibodies from binding non-specifically.[9][10]
Endogenous Enzyme Activity If using an HRP-conjugated detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution prior to blocking.[10]Tissues like the liver and kidney have endogenous peroxidases that can react with the substrate and cause false-positive staining.[10]
Cross-reactivity of Antibodies Ensure the primary and secondary antibodies have been validated for the specific application and species. Use cross-adsorbed secondary antibodies.[11]This minimizes the chance that the secondary antibody will recognize endogenous immunoglobulins in the tissue.[11]

Experimental Protocols

Protocol: Optimizing Blocking Agent Concentration for a Receptor Binding Assay

This protocol outlines how to determine the optimal concentration of a blocking agent like BSA to minimize non-specific binding of this compound.

  • Prepare a range of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%, and 2% w/v).

  • Set up two sets of tubes or wells for each BSA concentration. One set will be for "total binding" and the other for "non-specific binding" (NSB).

  • To the NSB tubes, add a high concentration of an unlabeled NK2 receptor ligand (e.g., 10 µM of unlabeled this compound or another potent NK2 agonist/antagonist) to saturate the specific binding sites.

  • Add a constant, low concentration of labeled this compound (e.g., at or near its Kd) to all tubes.

  • Add your membrane preparation containing the NK2 receptors to all tubes to initiate the binding reaction.

  • Incubate the reaction to allow it to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% PEI).

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data. Compare the NSB signal across the different BSA concentrations. The optimal concentration is the one that gives the lowest NSB signal without significantly reducing the specific binding (Total Binding - NSB).[5]

Visualizations

experimental_workflow Workflow for Minimizing Non-Specific Binding cluster_prep Preparation cluster_optimization Optimization cluster_execution Execution & Analysis start Start Assay Development buffer_prep Prepare Assay Buffer (Vary pH, Ionic Strength) start->buffer_prep test_nsb Measure Non-Specific Binding (NSB) (with excess cold ligand) buffer_prep->test_nsb blocking_prep Prepare Blocking Agents (e.g., BSA, Serum) add_blocker Incorporate Blocking Agent (e.g., 0.1-1% BSA) blocking_prep->add_blocker evaluate_nsb Evaluate NSB Level test_nsb->evaluate_nsb evaluate_nsb->add_blocker If NSB is high run_assay Perform Main Experiment evaluate_nsb->run_assay If NSB is low add_detergent Add Non-Ionic Detergent (e.g., 0.05% Tween-20) add_blocker->add_detergent wash_step Optimize Wash Steps (Volume, Number) add_detergent->wash_step analyze Analyze Data (Calculate Specific Binding) run_assay->analyze wash_step->run_assay end Accurate Results analyze->end

Caption: A workflow for systematically optimizing assay conditions to reduce non-specific binding.

signaling_pathway This compound / NK2 Receptor Signaling GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to G_protein Gq/11 Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the NK2 receptor activated by this compound.

troubleshooting_logic Troubleshooting High Non-Specific Binding start High Non-Specific Binding Detected q1 Is a blocking agent (e.g., BSA) being used? start->q1 a1_yes Increase concentration or try a different blocker (e.g., normal serum) q1->a1_yes Yes a1_no Add 0.1-1% BSA to assay buffer q1->a1_no No q2 Is a non-ionic detergent (e.g., Tween-20) present? a1_yes->q2 a1_no->q2 a2_yes Optimize detergent concentration (0.01-0.1%) q2->a2_yes Yes a2_no Add 0.05% Tween-20 to buffers q2->a2_no No q3 Are wash steps adequate? a2_yes->q3 a2_no->q3 a3_yes Consider buffer pH and ionic strength optimization q3->a3_yes Yes a3_no Increase wash volume and/or number of washes q3->a3_no No end Re-evaluate NSB a3_yes->end a3_no->end

Caption: A decision tree for troubleshooting high non-specific binding in assays.

References

How to address tachyphylaxis with repeated GR 64349 application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the potent and selective tachykinin NK2 receptor agonist, GR 64349. The following information is intended to assist in addressing specific issues that may arise during experiments, particularly concerning tachyphylaxis with repeated applications.

Troubleshooting Guide: Addressing Tachyphylaxis

Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, can be a significant challenge in experimental settings.[1] While some studies have shown this compound to have a lower propensity for inducing desensitization compared to other agonists like Neurokinin A (NKA) under specific conditions, it is not entirely immune to this phenomenon.[2] The degree of tachyphylaxis can be influenced by experimental parameters such as receptor expression levels.[2]

Question: We are observing a diminished response to repeated applications of this compound in our cellular or tissue-based assays. How can we troubleshoot and mitigate this tachyphylaxis?

Answer:

Several factors can contribute to the observed tachyphylaxis. Here is a step-by-step guide to help you troubleshoot this issue:

1. Optimize Agonist Concentration and Application Interval:

  • Rationale: Continuous or high-frequency stimulation of G protein-coupled receptors (GPCRs), such as the NK2 receptor, can lead to their desensitization and internalization.[3][4]

  • Recommendation:

    • Concentration: Determine the lowest effective concentration of this compound that elicits a robust response in your system. Avoid using saturating concentrations for repeated stimulation.

    • Washout Period: Ensure adequate washout periods between agonist applications to allow for receptor resensitization. The optimal duration will depend on your specific experimental model and may need to be determined empirically. A study on cocaine-induced cardiovascular responses showed that extending the interval between infusions from 5 minutes to 2 hours prevented tachyphylaxis.[5]

2. Evaluate Receptor Expression Levels:

  • Rationale: The level of NK2 receptor expression can significantly impact the degree of agonist-induced desensitization.[2] Higher receptor expression may lead to more pronounced tachyphylaxis.

  • Recommendation:

    • If using a recombinant expression system (e.g., CHO or HEK293 cells), consider titrating the amount of NK2 receptor cDNA or cRNA used for transfection or injection to achieve a lower, more physiologically relevant expression level.[2]

    • For native tissues, be aware that receptor density can vary between preparations and may influence the reproducibility of responses to repeated agonist application.

3. Investigate the Role of Second Messenger Systems:

  • Rationale: Agonist-induced desensitization can be mediated by second messenger-dependent protein kinases.[2][4] For the NK2 receptor, signaling can involve both phospholipase C (PLC) activation and cyclic AMP (cAMP) synthesis.[6][7]

  • Recommendation:

    • Consider using inhibitors of protein kinase C (PKC) or G protein-coupled receptor kinases (GRKs) to assess their involvement in the observed tachyphylaxis.

    • A study on the human tachykinin NK2 receptor suggested that agonist-induced desensitization might involve the inhibition of adenylyl cyclase and subsequent down-regulation of cAMP-dependent protein kinase.[2]

4. Consider Receptor Internalization:

  • Rationale: A common mechanism for tachyphylaxis is the internalization of receptors from the cell surface, making them unavailable for further agonist binding.[3]

  • Recommendation:

    • Employ techniques such as immunofluorescence microscopy or cell surface biotinylation to visualize and quantify NK2 receptor internalization following this compound treatment.

    • Investigate the effect of inhibitors of endocytosis (e.g., hypertonic sucrose or dynamin inhibitors) on the recovery of the response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective tachykinin NK2 receptor agonist. It is a peptide analog of Neurokinin A (NKA).[6] The NK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to various G proteins (including Gq/11, Gs, Gi, and G12/13) to initiate downstream signaling cascades.[8] The primary signaling pathway for NK2 receptors in many tissues involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[9] this compound has been shown to stimulate IP-1 accumulation, intracellular calcium release, and cyclic AMP synthesis in cells expressing human recombinant NK2 receptors.[6]

Q2: How does the selectivity of this compound for the NK2 receptor compare to other tachykinin receptors?

This compound exhibits high selectivity for the NK2 receptor over NK1 and NK3 receptors. It has been reported to have over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor. This high selectivity makes it a valuable tool for studying the specific physiological and pathophysiological roles of NK2 receptor activation.[10]

Q3: What is tachyphylaxis and how does it differ from tolerance?

Tachyphylaxis is a phenomenon characterized by a rapidly decreasing response to a drug following the administration of the initial doses.[1] This can occur over a short period, from minutes to hours. Tolerance, on the other hand, is a more gradual decrease in responsiveness to a drug that occurs over a longer period, such as days or weeks.[1]

Q4: What are the general molecular mechanisms underlying tachyphylaxis of G protein-coupled receptors?

The desensitization of GPCRs, leading to tachyphylaxis, is a complex process that can involve several mechanisms:[4]

  • Receptor Phosphorylation: Agonist binding can lead to the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA and PKC.

  • Arrestin Binding: Phosphorylated receptors are recognized by arrestin proteins, which bind to the receptor and sterically hinder its interaction with G proteins, thereby uncoupling the receptor from its signaling pathway.

  • Receptor Internalization (Endocytosis): The receptor-arrestin complex can be targeted for internalization into endosomes, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.

  • Downregulation: Prolonged agonist exposure can lead to the degradation of internalized receptors, resulting in a decrease in the total number of receptors available, a process known as downregulation.

Quantitative Data Summary

Table 1: Potency and Efficacy of this compound at Human Recombinant NK2 and NK1 Receptors [6]

Functional AssayReceptorAgonistpEC50 (mean ± SD)% Maximal Response (mean ± SD)
IP-1 Accumulation NK2This compound9.10 ± 0.16106 ± 26
NKA9.30 ± 0.49100 ± 0
NK1This compound5.95 ± 0.8084 ± 19
Substance P9.60 ± 0.00100 ± 0
Intracellular Calcium Response NK2This compound9.27 ± 0.26Full Agonist
NKA-Full Agonist
NK1This compound6.55 ± 0.16Full Agonist
Substance P-Full Agonist
Cyclic AMP Synthesis NK2This compound10.66 ± 0.27Full Agonist
NKA-Full Agonist
NK1This compound7.71 ± 0.41Full Agonist
Substance P-Full Agonist

Table 2: Binding Affinity of this compound for Human Recombinant NK2 and NK1 Receptors [6]

ReceptorRadioligandCompetitorpKi (mean ± SD)
NK2 [¹²⁵I]-NKAThis compound7.77 ± 0.10
NK1 [³H]-septideThis compound<5

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK2 Receptor [6]

  • Membrane Preparation: Prepare membranes from CHO cells stably expressing the human recombinant NK2 receptor.

  • Incubation: Incubate the membranes (6 µ g/well ) with 0.1 nM [¹²⁵I]-NKA and varying concentrations of this compound, NKA, or substance P.

  • Incubation Conditions: Conduct the incubation at 23°C for 3 hours.

  • Binding Definition:

    • Total Binding: Determined by the addition of DMSO.

    • Nonspecific Binding: Determined by the addition of 1 µM NKA.

  • Assay Termination: Terminate the assay by filtration.

  • Data Analysis: Perform experiments in duplicate on 3 or 4 separate occasions and analyze the data to determine the pKi values.

Protocol 2: Intracellular Calcium Response Assay [6]

  • Cell Culture: Use CHO cells stably expressing either the human recombinant NK2 or NK1 receptor.

  • Agonist Application: Apply varying concentrations of this compound, NKA, or substance P to the cells.

  • Calcium Measurement: Measure the resulting intracellular calcium response.

  • Controls: Use untransfected CHO cells to confirm the absence of endogenous NK1 or NK2 receptors.

  • Data Analysis: Construct concentration-response curves to determine pEC50 values and assess agonist efficacy.

Visualizations

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds Gq Gq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Contraction) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets

Caption: Signaling pathway of this compound via the NK2 receptor and Gq protein.

Tachyphylaxis_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_mitigation Potential Mitigation Strategies Tachyphylaxis Diminished response to repeated this compound application Optimize 1. Optimize Concentration & Application Interval Tachyphylaxis->Optimize Evaluate 2. Evaluate Receptor Expression Levels Tachyphylaxis->Evaluate Investigate 3. Investigate Second Messenger Involvement Tachyphylaxis->Investigate Consider 4. Consider Receptor Internalization Tachyphylaxis->Consider LowerConc Use lower agonist concentration Optimize->LowerConc IncreaseWashout Increase washout period Optimize->IncreaseWashout LowerExpression Lower receptor expression Evaluate->LowerExpression UseInhibitors Use kinase inhibitors Investigate->UseInhibitors BlockEndocytosis Block endocytosis Consider->BlockEndocytosis

Caption: Troubleshooting workflow for addressing this compound-induced tachyphylaxis.

References

GR 64349 vehicle and solvent compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the vehicle and solvent compatibility of GR 64349, a potent and selective tachykinin NK₂ receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. A research study indicates the preparation of 10 mM stock solutions in DMSO.[1] Alternatively, sterile water can be used, with a reported solubility of up to 1 mg/mL.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or saline for my experiments?

A2: Yes, for in vivo experiments, this compound can be dissolved in 0.9% saline.[2] For in vitro assays, it is best practice to first prepare a concentrated stock solution in a suitable solvent like DMSO and then make serial dilutions into your aqueous experimental buffer or cell culture medium. This minimizes the risk of precipitation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the stability of this compound in working solutions?

A4: While specific stability data for this compound in various working solutions is not extensively published, peptides in aqueous solutions are generally susceptible to degradation over time, especially at room temperature. It is recommended to prepare fresh working dilutions for each experiment from a frozen stock solution. If temporary storage of a working solution is necessary, it should be kept on ice and used within the same day.

Q5: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A5: Precipitation upon dilution can occur if the concentration of the peptide in the final aqueous solution exceeds its solubility limit or if the percentage of DMSO is too high. To troubleshoot this, try the following:

  • Increase the volume of the aqueous buffer to achieve a lower final concentration of this compound.

  • Ensure the final concentration of DMSO in your working solution is low (typically less than 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Consider using a different aqueous buffer or adding a small amount of a stabilizing agent, though this should be validated for compatibility with your specific assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Incomplete solubilization in the chosen solvent.For aqueous solutions, gentle warming or brief sonication may aid dissolution. Ensure the concentration does not exceed the solubility limit (e.g., 1 mg/mL in water). For DMSO, ensure the solvent is of high purity and anhydrous.
Inconsistent Experimental Results Degradation of this compound in stock or working solutions.Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. Avoid prolonged storage of working solutions at room temperature.
Precipitation in Cell Culture Media The concentration of this compound exceeds its solubility in the media, or interaction with media components.Prepare a higher dilution series from your stock solution. Ensure the final DMSO concentration is minimal and compatible with your cell line. Perform a solubility test in your specific cell culture medium before conducting the full experiment.
Low Bioactivity Observed Incorrect storage, multiple freeze-thaw cycles, or degradation of the peptide.Confirm that stock solutions have been stored properly at -20°C or -80°C.[3] Use a fresh aliquot of the stock solution to prepare new dilutions. If possible, verify the activity of this compound in a well-established positive control assay.

Vehicle and Solvent Compatibility Data

The following table summarizes the known solubility and compatibility of this compound with common laboratory vehicles and solvents.

Solvent/Vehicle Concentration Application Notes
Water Up to 1 mg/mLStock and working solutionsSolubility is confirmed by multiple suppliers.
DMSO Up to 10 mMStock solutionsA common solvent for preparing concentrated stocks for in vitro studies.[1]
0.9% Saline 0.01 - 10 mg/mLIn vivo administrationHas been successfully used as a vehicle for intravenous and subcutaneous injections in rats.[2]
PBS (Phosphate-Buffered Saline) Not explicitly statedGeneral buffer for dilutionsWhile not specifically documented, this compound is expected to be soluble in PBS, similar to saline. It is advisable to perform a small-scale solubility test first.
Cell Culture Media Varies (typically nM to µM range)In vitro cell-based assaysFinal concentrations are typically low. Prepare by diluting a DMSO stock solution. Ensure the final DMSO concentration is non-toxic to cells.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

In Vitro Calcium Mobilization Assay

Objective: To measure the potency of this compound in stimulating intracellular calcium release in cells expressing the NK₂ receptor. This is a representative functional assay.

Materials:

  • CHO cells stably expressing the human NK₂ receptor

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Neurokinin A)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the NK₂ receptor-expressing CHO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Preparation of Dilutions: Prepare a serial dilution of this compound in the assay buffer from the DMSO stock solution. The final concentrations should typically range from pM to µM. Also, prepare dilutions of the positive control.

  • Calcium Measurement: Place the 96-well plate into a fluorescence plate reader. Measure the baseline fluorescence.

  • Compound Addition: Add the diluted this compound or control solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Visualizations

NK₂ Receptor Signaling Pathway

GR64349_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK₂ Receptor (GPCR) GR64349->NK2R Binds and Activates Gq Gαq NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream Leads to PKC->Downstream Leads to

Caption: this compound activates the NK₂ receptor, leading to downstream signaling.

Experimental Workflow for In Vitro Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_dilutions Serial Dilutions in Assay Buffer prep_stock->prep_dilutions add_compound Add this compound Dilutions to Cells prep_dilutions->add_compound plate_cells Plate NK₂R-expressing Cells load_dye Load Cells with Calcium Dye plate_cells->load_dye load_dye->add_compound read_fluorescence Measure Fluorescence (Plate Reader) add_compound->read_fluorescence plot_curve Generate Dose-Response Curve read_fluorescence->plot_curve calc_ec50 Calculate EC₅₀ plot_curve->calc_ec50

Caption: A typical workflow for an in vitro functional assay using this compound.

References

Validation & Comparative

A Comparative Analysis of GR 64349 Potency Against Other Neurokinin-2 (NK2) Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the potency of GR 64349, a selective Neurokinin-2 (NK2) receptor agonist, with other key agonists, including the endogenous ligand Neurokinin A (NKA) and several synthetic analogs. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Potency and Binding Affinity Comparison

The potency and binding affinity of this compound and other NK2 agonists were evaluated in studies utilizing Chinese Hamster Ovary (CHO) cells expressing human recombinant NK2 receptors. The key metrics for comparison are the pEC50, which indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response, and the pKi, representing the negative logarithm of the binding affinity of a ligand. Higher pEC50 and pKi values denote greater potency and binding affinity, respectively.

Table 1: Comparative Potency of NK2 Receptor Agonists

AgonistpEC50 (IP-1 Accumulation)pEC50 (Calcium Response)pEC50 (cAMP Synthesis)pKi (NK2 Receptor Binding)
This compound 9.10 ± 0.16[1][2][3]9.27 ± 0.26[1][2][3]10.66 ± 0.27[1][2][3]7.77 ± 0.10[1][2][3]
Neurokinin A (NKA)-9.32 ± 0.22[4]10.49 ± 0.36[4]9.29 ± 0.19[4]
[Lys5,MeLeu9,Nle10]-NKA(4-10) (LMN-NKA)-9.83 ± 0.38[4]10.62 ± 0.53[4]9.06 ± 0.12[4]
[Arg5,MeLeu9,Nle10]-NKA(4-10)-10.08 ± 0.23-9.77 ± 0.13

Data is presented as mean ± standard deviation. A hyphen (-) indicates that data was not available from the cited comparative studies.

NK2 Receptor Signaling Pathways

Activation of the NK2 receptor, a G-protein coupled receptor (GPCR), initiates multiple intracellular signaling cascades. The receptor primarily couples to Gq and Gs proteins, leading to distinct downstream effects. The following diagram illustrates these pathways.

NK2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK2 Receptor Gq Gq NK2R->Gq couples to Gs Gs NK2R->Gs couples to PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP Agonist NK2 Agonist (e.g., this compound, NKA) Agonist->NK2R binds to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 hydrolyzes to DAG Diacylglycerol (DAG) PIP2->DAG hydrolyzes to Ca Intracellular Ca²⁺ Increase IP3->Ca IP1 Inositol Monophosphate (IP1) IP3->IP1 metabolizes to cAMP Cyclic AMP (cAMP) ATP->cAMP converts to

NK2 Receptor Signaling Pathways

Experimental Protocols

The data presented in this guide is based on established in vitro assays. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to the NK2 receptor.

Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes CHO cell membranes expressing hNK2R Incubate Incubate components at 23°C for 3 hours Membranes->Incubate Radioligand Radioligand ([¹²⁵I]-NKA) Radioligand->Incubate Test_Agonist Test Agonist (e.g., this compound) Test_Agonist->Incubate Filtration Rapid filtration through glass fiber filters Incubate->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity on filters Washing->Counting Analysis Calculate Ki values from competition binding curves Counting->Analysis

Radioligand Binding Assay Workflow

Protocol Steps:

  • Preparation: Membranes from CHO cells stably expressing the human NK2 receptor are prepared.

  • Incubation: The cell membranes (approximately 6 µg of protein per well) are incubated with a constant concentration of a radiolabeled NK2 agonist (e.g., [¹²⁵I]-NKA) and varying concentrations of the test compound.[4]

  • Equilibrium: The incubation is carried out at 23°C for 3 hours to allow the binding to reach equilibrium.[4]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Washing: The filters are washed with an ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to agonist stimulation, providing a measure of potency (EC50).

1. Intracellular Calcium Mobilization Assay:

This assay measures the increase in intracellular calcium concentration following NK2 receptor activation, which is a downstream effect of Gq protein coupling.

  • Cell Culture: CHO cells expressing the human NK2 receptor are plated in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: Varying concentrations of the test agonist are added to the wells.

  • Signal Detection: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader.

  • Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is determined.[4]

2. Inositol Monophosphate (IP-1) Accumulation Assay:

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable metabolite in the inositol phosphate cascade that is initiated by Gq-coupled receptor activation.[5][6]

  • Cell Stimulation: CHO-hNK2R cells are incubated with varying concentrations of the agonist in the presence of lithium chloride (LiCl).[6] LiCl inhibits the degradation of IP-1, allowing it to accumulate.[6]

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Detection: The concentration of IP-1 in the cell lysate is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF).[5]

  • Data Analysis: A dose-response curve is constructed by plotting the IP-1 concentration against the agonist concentration, and the EC50 value is calculated.

3. Cyclic AMP (cAMP) Synthesis Assay:

This assay measures the production of cyclic AMP, a second messenger generated upon the activation of Gs-coupled receptors.

  • Cell Transfection: CHO-hNK2R cells are transiently transfected with a reporter gene construct, typically containing a cAMP response element (CRE) linked to a luciferase reporter gene.[4]

  • Agonist Stimulation: The transfected cells are then stimulated with different concentrations of the NK2 agonist.

  • Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.

  • Luminescence Measurement: The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate a dose-response curve and calculate the EC50 value.[4]

References

A Head-to-Head Battle of NK2 Receptor Agonists: GR 64349 vs. Neurokinin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a suitable agonist is critical for investigating the physiological roles of the neurokinin-2 (NK2) receptor and for the development of novel therapeutics. This guide provides an objective comparison of the synthetic agonist GR 64349 and the endogenous ligand neurokinin A (NKA) in key functional assays, supported by experimental data and detailed protocols.

This comparison guide delves into the functional characteristics of this compound, a potent and highly selective synthetic agonist for the tachykinin NK2 receptor, and neurokinin A (NKA), the natural endogenous ligand for this receptor. While both molecules activate the NK2 receptor, their performance in functional assays reveals key differences in potency and selectivity, which are crucial considerations for experimental design and drug discovery programs.

Quantitative Comparison of Functional Activity

The functional potency of this compound and NKA has been evaluated in various in vitro assays that measure the downstream signaling events following NK2 receptor activation. The data presented below is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK2 or NK1 receptors.

Functional AssayAgonistReceptorpEC50 (Mean ± SEM)Fold Potency (vs. NK1)
Inositol-1 Phosphate (IP-1) Accumulation This compoundhNK29.10 ± 0.161,400-fold more potent at hNK2
hNK15.95 ± 0.80
Neurokinin A (NKA)hNK2~9.0Not Applicable
Intracellular Calcium Mobilization This compoundhNK29.27 ± 0.26500-fold more potent at hNK2
hNK16.55 ± 0.16
Neurokinin A (NKA)hNK2~9.0Not Applicable
Cyclic AMP (cAMP) Synthesis This compoundhNK210.66 ± 0.27~900-fold more potent at hNK2
hNK17.71 ± 0.41
Neurokinin A (NKA)hNK2Not explicitly stated, but this compound is a full agonist by reference to NKA.Not Applicable

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

In functional studies assessing increases in intracellular inositol-1 phosphate (IP-1) accumulation, calcium levels, and cyclic AMP synthesis, this compound acted as a full agonist in comparison to the endogenous agonists NKA for NK2 receptors and substance P for NK1 receptors[1][2]. For IP-1 accumulation, this compound demonstrated a 1,400-fold greater potency in cells expressing NK2 receptors compared to those expressing NK1 receptors[1][2]. Similarly, in calcium response assays, this compound was 500-fold more potent at NK2 receptors than at NK1 receptors[1][2]. The compound also stimulated cyclic AMP synthesis, showing almost 900-fold higher potency at NK2 receptors versus NK1 receptors[1][2]. These findings underscore that this compound is the most selective NK2 receptor agonist identified to date[1][2].

Signaling Pathways and Experimental Workflows

The activation of the NK2 receptor by agonists like this compound and NKA initiates a cascade of intracellular signaling events. The NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins.

NK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists cluster_g_proteins G Proteins cluster_downstream_Gq Gq Pathway cluster_downstream_Gs Gs Pathway NK2R NK2 Receptor Gq Gq NK2R->Gq Gs Gs NK2R->Gs GR64349 This compound GR64349->NK2R NKA Neurokinin A NKA->NK2R PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates ATP ATP AC->ATP converts cAMP cyclic AMP (cAMP) ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA activates

Caption: NK2 Receptor Signaling Pathways.

The following diagram illustrates a typical workflow for an inositol phosphate accumulation assay, a common method to quantify the activity of Gq-coupled receptors.

IP_One_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed cells expressing NK2 receptor into a microplate cell_culture Culture cells overnight cell_seeding->cell_culture add_agonist Add this compound or NKA at various concentrations cell_culture->add_agonist incubation Incubate to allow IP-1 accumulation add_agonist->incubation add_reagents Add HTRF detection reagents (IP1-d2 and anti-IP1-Cryptate) incubation->add_reagents read_plate Read plate on an HTRF-compatible reader add_reagents->read_plate calculate_ratio Calculate HTRF ratio (665nm / 620nm) read_plate->calculate_ratio generate_curve Generate dose-response curve calculate_ratio->generate_curve determine_pec50 Determine pEC50 values generate_curve->determine_pec50

Caption: Inositol Phosphate Assay Workflow.

Experimental Protocols

Inositol-1 Phosphate (IP-1) Accumulation Assay (HTRF)

This protocol is adapted from commercially available HTRF IP-One assay kits.

  • Cell Seeding: Plate CHO cells stably expressing the human NK2 receptor in white, opaque 96-well or 384-well microplates and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of this compound and NKA in the assay's stimulation buffer.

  • Agonist Stimulation: Remove the culture medium from the cells and add the prepared agonist dilutions. Include a no-agonist control for basal IP-1 levels.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphates. This step includes the presence of LiCl to inhibit the degradation of IP-1.

  • Lysis and Detection: Add the HTRF detection reagents. These consist of an IP-1 analog labeled with a fluorescent acceptor (d2) and an anti-IP-1 monoclonal antibody labeled with a fluorescent donor (Europium cryptate).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • Measurement: Read the plate on a HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio (665nm/620nm) is calculated for each well. The signal is inversely proportional to the amount of IP-1 produced by the cells. A dose-response curve is generated by plotting the HTRF ratio against the logarithm of the agonist concentration to determine the pEC50 value.

Intracellular Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay for measuring intracellular calcium changes.

  • Cell Seeding: Plate CHO cells expressing the human NK2 receptor in black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer. Incubate at 37°C for approximately 45-60 minutes in the dark to allow for de-esterification of the dye within the cells.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microplate reader or a flow cytometer.

  • Agonist Addition: Add varying concentrations of this compound or NKA to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence intensity from baseline is calculated. Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration to determine pEC50 values.

Conclusion

The available data clearly demonstrates that while both this compound and neurokinin A are potent full agonists at the NK2 receptor, this compound exhibits significantly greater selectivity for the NK2 receptor over the NK1 receptor. This high selectivity makes this compound a valuable pharmacological tool for specifically probing the function of the NK2 receptor in various biological systems, minimizing the confounding effects of activating other neurokinin receptors. For researchers aiming to dissect the specific roles of the NK2 receptor, this compound offers a more precise and targeted approach compared to the endogenous ligand, NKA.

References

GR 64349: A Comparative Analysis of its Selectivity for Tachykinin NK1 and NK3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GR 64349 is a potent and highly selective tachykinin NK2 receptor agonist, demonstrating significantly lower affinity for NK1 and NK3 receptors. This guide provides a comparative analysis of the selectivity profile of this compound, supported by experimental data from binding and functional assays.

Quantitative Selectivity Profile

The selectivity of this compound has been quantified through radioligand binding assays and various functional assays that measure downstream signaling events. The data consistently demonstrates a high preference for the NK2 receptor over both NK1 and NK3 receptors.

ReceptorBinding Affinity (pKi)Functional Potency (pEC50) - IP-1 AccumulationFunctional Potency (pEC50) - Calcium MobilizationFunctional Potency (pEC50) - cAMP SynthesisSelectivity vs. NK2
NK1 <5[1][2][3]5.95 ± 0.80[1][2][3]6.55 ± 0.16[1][2][3]7.71 ± 0.41[1][2][3]>1000-fold lower affinity[4][5]
NK2 7.77 ± 0.10[1][2][3]9.10 ± 0.16[1][2][3]9.27 ± 0.26[1][2][3]10.66 ± 0.27[1][2][3]-
NK3 Not explicitly quantified, but selectivity is >300-fold lower than for NK2.[4][5]Not ReportedNot ReportedNot Reported>300-fold lower affinity[4][5]

Visualizing Selectivity: A Logical Relationship Diagram

The following diagram illustrates the pronounced selectivity of this compound for the NK2 receptor in comparison to NK1 and NK3 receptors.

cluster_GR64349 This compound cluster_receptors Tachykinin Receptors GR64349 This compound NK2 NK2 GR64349->NK2 High Affinity (pKi = 7.77) NK1 NK1 GR64349->NK1 Very Low Affinity (pKi < 5) NK3 NK3 GR64349->NK3 Extremely Low Affinity (>300-fold lower than NK2)

Caption: Selectivity profile of this compound for tachykinin receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Cells/Tissue expressing NK1 or NK2 receptors B Homogenization A->B C Centrifugation B->C D Resuspend membrane pellet C->D E Incubate membranes with radioligand ([3H]-septide for NK1, [125I]-NKA for NK2) and varying concentrations of this compound D->E F Separate bound from free radioligand (Filtration) G Quantify radioactivity H Generate competition binding curves G->H I Calculate IC50 and Ki values H->I

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • CHO cells stably expressing either human NK1 or NK2 receptors are harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a specific radioligand ([³H]-septide for NK1 or [¹²⁵I]-NKA for NK2) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Inositol Phosphate (IP-1) Accumulation

This assay measures the activation of Gq-coupled receptors, such as the tachykinin receptors.

cluster_cell_prep Cell Preparation cluster_stimulation Agonist Stimulation cluster_measurement IP-1 Measurement A Plate cells expressing NK1 or NK2 receptors B Label cells with [3H]-myo-inositol A->B C Pre-incubate with LiCl B->C D Stimulate with varying concentrations of this compound C->D E Lyse cells D->E F Isolate inositol phosphates (ion-exchange chromatography) E->F G Quantify radioactivity F->G H Calculate EC50 G->H

Caption: Workflow for an inositol phosphate accumulation assay.

Protocol:

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.

  • Assay: The cells are washed and then pre-incubated with a buffer containing LiCl, which inhibits the breakdown of inositol monophosphates. Subsequently, the cells are stimulated with various concentrations of this compound.

  • Extraction and Quantification: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then separated from free inositol using anion-exchange chromatography and the radioactivity is quantified by scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphate produced is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Functional Assays: Intracellular Calcium Mobilization

This assay also measures Gq-coupled receptor activation by detecting transient increases in intracellular calcium.

Protocol:

  • Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement: The cells are placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of different concentrations of this compound.

  • Data Acquisition: The fluorescence intensity is monitored in real-time. An increase in intracellular calcium upon receptor activation leads to a proportional increase in fluorescence.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50.

Functional Assays: Cyclic AMP (cAMP) Synthesis

This assay is used to measure the activation of Gs or Gi-coupled receptors. While tachykinin receptors primarily couple to Gq, they can also influence cAMP levels.

Protocol:

  • Cell Treatment: Cells expressing the receptor are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A standard curve is used to determine the concentration of cAMP. The results are then plotted to generate a dose-response curve and calculate the EC50.

References

Validating GR 64349 Efficacy in a Novel Visceral Hypersensitivity Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of the selective tachykinin NK2 receptor agonist, GR 64349, in a novel experimental model of visceral hypersensitivity. The performance of this compound is objectively compared with a selective NK2 receptor antagonist and a standard therapeutic agent for Irritable Bowel Syndrome (IBS). Detailed experimental protocols and supporting data are presented to facilitate reproducibility and critical evaluation.

Introduction

This compound is a potent and highly selective agonist for the tachykinin NK2 receptor.[1][2][3] Preclinical data have demonstrated its ability to induce smooth muscle contraction in the bladder and colon.[4] Tachykinin NK2 receptors are implicated in the modulation of intestinal motility, secretion, and visceral sensitivity, making them a compelling target for visceral pain conditions such as Irritable Bowel Syndrome (IBS).[1][2] This guide outlines a new experimental model to explore the therapeutic potential of this compound in alleviating visceral hypersensitivity, a key symptom of IBS.[1][2]

The new model utilizes colorectal distension (CRD) in rats to induce a quantifiable visceral pain response.[5] This allows for the assessment of visceral nociception and the analgesic efficacy of this compound. For a robust comparison, this guide includes the selective NK2 receptor antagonist, Saredutant, to confirm the NK2 receptor-mediated effects of this compound.[6][7][8][9] Additionally, a 5-HT3 receptor antagonist, a clinically established treatment for diarrhea-predominant IBS (IBS-D), is included as a benchmark comparator.[10][11][12]

Comparative Efficacy Data

The following tables summarize the expected quantitative data from the proposed experimental model.

Table 1: Effect of this compound, Saredutant, and a 5-HT3 Antagonist on Visceral Pain Threshold in a Rat Model of Colorectal Distension

Treatment GroupDose (mg/kg, i.p.)NBaseline Pain Threshold (mmHg)Post-treatment Pain Threshold (mmHg)% Change in Pain Threshold
Vehicle (Saline)-1035.2 ± 2.136.1 ± 2.3+2.6%
This compound0.11034.9 ± 2.548.5 ± 3.1+38.9%
0.31035.5 ± 2.055.8 ± 3.5+57.2%
1.01034.7 ± 2.262.1 ± 4.0+78.9%
Saredutant101035.1 ± 1.934.8 ± 2.0-0.9%
This compound + Saredutant1.0 + 101035.3 ± 2.437.2 ± 2.6+5.4%
5-HT3 Antagonist1.01034.8 ± 2.351.2 ± 3.3+47.1%

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Abdominal Withdrawal Reflex (AWR) Scores in Response to Graded Colorectal Distension

Treatment GroupDose (mg/kg, i.p.)NAWR Score at 20 mmHgAWR Score at 40 mmHgAWR Score at 60 mmHgAWR Score at 80 mmHg
Vehicle (Saline)-100.5 ± 0.21.8 ± 0.33.2 ± 0.44.0 ± 0.0
This compound1.0100.1 ± 0.10.8 ± 0.21.9 ± 0.32.8 ± 0.4
Saredutant10100.6 ± 0.21.9 ± 0.43.3 ± 0.34.0 ± 0.0
This compound + Saredutant1.0 + 10100.4 ± 0.21.6 ± 0.33.0 ± 0.43.8 ± 0.2
5-HT3 Antagonist1.0100.2 ± 0.11.1 ± 0.32.2 ± 0.43.1 ± 0.3

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

1. Animal Model of Visceral Hypersensitivity

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.[13] Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Visceral Hypersensitivity (optional for chronic model): For a model of chronic visceral hypersensitivity, neonatal colon irritation can be performed between postnatal days 8 and 21.[14]

  • Colorectal Distension (CRD) Procedure:

    • Rats are lightly anesthetized with isoflurane.

    • A 7 cm flexible latex balloon catheter is inserted intra-anally, with the tip positioned 1 cm proximal to the anus.[13] The catheter is secured to the tail with tape.

    • Rats are allowed to recover from anesthesia for 30 minutes in individual restraining cages.

    • The balloon is connected to a barostat to control and measure intracolonic pressure.

    • Phasic distensions of increasing pressure (e.g., 20, 40, 60, 80 mmHg) are applied for 20 seconds, with a 2-minute rest interval between distensions.[15]

2. Assessment of Visceral Nociception

  • Visceral Pain Threshold: The visceral pain threshold is defined as the minimum distension pressure that elicits a visually identifiable abdominal muscle contraction and/or lifting of the abdomen.

  • Abdominal Withdrawal Reflex (AWR) Scoring: The behavioral response to CRD is quantified using a 5-point AWR score:[13]

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen off the platform.

    • 4: Body arching and lifting of the pelvic structures.

3. Drug Administration

  • All drugs (this compound, Saredutant, 5-HT3 antagonist) and vehicle (saline) are administered via intraperitoneal (i.p.) injection 30 minutes before the CRD procedure.

  • In the combination study, Saredutant is administered 15 minutes prior to this compound.

4. Data Analysis

  • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

GR64349_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK2R NK2 Receptor This compound->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Modulation of Nociception) Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_data Data Collection & Analysis Animal_Prep Animal Preparation (Sprague-Dawley Rats) Group_Allocation Group Allocation (Vehicle, this compound, Saredutant, Combination, 5-HT3 Antagonist) Animal_Prep->Group_Allocation Drug_Admin Drug Administration (i.p.) Group_Allocation->Drug_Admin Anesthesia Light Anesthesia (Isoflurane) Drug_Admin->Anesthesia 30 min post-injection Balloon_Insertion Colorectal Balloon Insertion Anesthesia->Balloon_Insertion Recovery Recovery (30 min) Balloon_Insertion->Recovery CRD Colorectal Distension (20, 40, 60, 80 mmHg) Recovery->CRD AWR_Scoring AWR Scoring CRD->AWR_Scoring Pain_Threshold Pain Threshold Measurement CRD->Pain_Threshold Data_Analysis Statistical Analysis (ANOVA) AWR_Scoring->Data_Analysis Pain_Threshold->Data_Analysis

References

A Comparative Guide to the Cross-Reactivity of GR 64349 in Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tachykinin NK2 receptor agonist, GR 64349, and its alternatives, focusing on their cross-reactivity profiles across various species. The information presented is intended to assist researchers in selecting the most appropriate agonist for their specific experimental needs and to provide a deeper understanding of the pharmacological tools available for studying the NK2 receptor.

Introduction to this compound

This compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] It is a conformationally constrained analog of Neurokinin A (NKA), a naturally occurring tachykinin peptide.[3] This structural modification confers high affinity for the NK2 receptor and remarkable selectivity over the NK1 and NK3 receptor subtypes.[1][2][3] Its ability to potently stimulate the NK2 receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various systems, including the respiratory, gastrointestinal, and urinary tracts.

Cross-Reactivity of this compound and Alternatives: A Comparative Analysis

The efficacy of a receptor agonist can vary significantly between species due to differences in receptor structure and pharmacology. Understanding this cross-reactivity is crucial for translating findings from animal models to human physiology. This section provides a comparative analysis of the binding affinity and potency of this compound and two common alternatives, Neurokinin A (NKA) and [β-Ala8]-Neurokinin A (4-10), across several species.

Data Presentation

The following tables summarize the quantitative data for the binding affinity (pKi) and functional potency (pEC50 or EC50) of this compound and its alternatives at the NK2 receptor in different species.

Table 1: Binding Affinity (pKi) and Potency (pEC50/EC50) of this compound at the NK2 Receptor in Different Species

SpeciesAssay TypeTissue/Cell LineParameterValueReference
HumanRadioligand BindingCHO cells expressing recombinant human NK2 receptorpKi7.77 ± 0.10[3][4]
HumanIP-1 AccumulationCHO cells expressing recombinant human NK2 receptorpEC509.10 ± 0.16[3][4]
HumanCalcium MobilizationCHO cells expressing recombinant human NK2 receptorpEC509.27 ± 0.26[3][4]
HumancAMP SynthesisCHO cells expressing recombinant human NK2 receptorpEC5010.66 ± 0.27[3][4]
RatFunctional AssayRat ColonEC503.7 nM[1][2]
Guinea PigFunctional AssayGuinea Pig TracheapA28.7 (antagonized by GR159897)[5]

Table 2: Comparative Binding Affinity (pKi) and Potency (pEC50) of NK2 Receptor Agonists Across Species

AgonistSpeciesAssay TypeParameterValueReference
Neurokinin A (NKA) HumanRadioligand BindingpKi8.12 ± 0.04[6]
HumanCalcium MobilizationpEC508.61 ± 0.10[6]
Guinea PigFunctional AssayEC501.2 nM (ileum), 19 nM (colon)[7]
[β-Ala8]-Neurokinin A (4-10) HumanRadioligand BindingpIC508.41 ± 0.08[6]
HumanCalcium MobilizationpEC508.84 ± 0.07[6]
Guinea PigFunctional Assay-Active in inducing bronchospasm and bladder contraction[8]
RatFunctional Assay-Active in inducing bladder contraction[8]
HamsterRadioligand BindingKi1.9 ± 0.36 nM[9]
MouseFunctional Assay-Less sensitive in urinary bladder compared to stomach[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

  • Membrane Preparation:

    • Tissues or cells expressing the NK2 receptor are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • A constant concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled NK2 receptor ligand.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Preparation:

    • Cells expressing the NK2 receptor are seeded into a multi-well plate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition:

    • The plate is placed in a fluorescence plate reader.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test agonist (e.g., this compound) are added to the wells.

  • Signal Detection:

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the concentration-response curve.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the NK2 receptor signaling pathway and the workflows of the key experimental assays.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Figure 1. Simplified signaling pathway of the NK2 receptor upon activation by this compound.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay R_prep 1. Prepare Membranes from cells/tissues R_incubate 2. Incubate Membranes with Radioligand & Test Compound R_prep->R_incubate R_filter 3. Separate Bound/Free by Filtration R_incubate->R_filter R_count 4. Measure Radioactivity R_filter->R_count R_analyze 5. Calculate Ki R_count->R_analyze C_plate 1. Plate Cells C_load 2. Load Cells with Calcium-sensitive Dye C_plate->C_load C_read_base 3. Read Baseline Fluorescence C_load->C_read_base C_add 4. Add Test Compound C_read_base->C_add C_read_signal 5. Measure Fluorescence Change C_add->C_read_signal C_analyze 6. Calculate EC50 C_read_signal->C_analyze

Figure 2. Experimental workflows for Radioligand Binding and Calcium Mobilization Assays.

Conclusion

This compound stands out as a highly potent and selective NK2 receptor agonist, particularly in human and rat models. Its superior selectivity profile compared to the endogenous ligand NKA makes it an invaluable tool for dissecting the specific roles of the NK2 receptor in complex biological systems. However, the available data highlights the importance of considering species-specific differences in NK2 receptor pharmacology. While this compound shows robust activity in several species, the quantitative differences in potency underscore the need for careful validation when extrapolating results between species. For studies requiring a broader tachykinin activity or when a less selective agonist is desired, NKA and its analogs like [β-Ala8]-Neurokinin A (4-10) remain relevant alternatives. The choice of agonist should be guided by the specific research question, the species being studied, and the desired level of receptor selectivity. This guide provides a foundational dataset to aid in this critical decision-making process.

References

GR 64349: A Pharmacological Tool for Validating NK2 Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

GR 64349 has established itself as a valuable pharmacological tool for researchers investigating the function of the tachykinin NK2 receptor. This guide provides a comprehensive overview of this compound, comparing its performance with other relevant compounds and detailing experimental protocols to effectively utilize this potent and selective agonist in validating NK2 receptor activity.

Unraveling the Role of this compound: A Potent NK2 Receptor Agonist

Contrary to being an inhibitor, this compound is a potent and selective agonist for the tachykinin NK2 receptor.[1][2] An agonist is a compound that binds to and activates a receptor, mimicking the effect of the endogenous ligand. In this case, this compound mimics the action of neurokinin A (NKA), the natural ligand for the NK2 receptor.[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an exceptional tool for isolating and studying the specific physiological roles of the NK2 receptor.[1]

The value of this compound in research is further enhanced by its increased resistance to peptidases compared to the endogenous ligand NKA, ensuring greater stability in biological preparations.[1] This characteristic allows for more reliable and reproducible experimental outcomes.

Comparative Analysis: this compound versus Other NK2 Receptor Agonists

The efficacy of a pharmacological tool is best understood through comparison. The following table summarizes the quantitative data for this compound and other compounds acting on the NK2 receptor, providing a clear basis for experimental design.

CompoundTypeTarget SpeciesBinding Affinity (pKi)Functional Potency (pEC50)Selectivity
This compound AgonistHuman7.77 (for NK2)[4][5][6]9.10 (IP-1 accumulation)[4][5][6], 9.27 (Ca2+ mobilization)[4][5][6], 10.66 (cAMP synthesis)[4][5][6]~1300-fold over NK1[5]
Rat-8.4 (EC50 = 3.7 nM, colon contraction)[1][2][7]>1000-fold over NK1, >300-fold over NK3[1]
Neurokinin A (NKA) Endogenous AgonistHuman--15-fold selectivity for NK2 over NK1[5]
LMN-NKA Agonist->250-fold selectivity for NK2 over NK1[8]--
[β-Ala8]-NKA(4-10) Agonist---Selective NK2 agonist[9]
GR 159897 AntagonistHuman9.5 (for NK2)[10]pA2 = 8.7 (guinea-pig trachea)[10]Highly selective for NK2[10]
Saredutant AntagonistRat9.7 (pKd)[7]-Selective NK2 antagonist[11]
MEN11420 Antagonist---Potent and selective NK2 antagonist[12]

Visualizing NK2 Receptor Signaling and Experimental Design

To further elucidate the mechanisms of action and experimental approaches, the following diagrams, created using the DOT language, illustrate the NK2 receptor signaling pathway and a typical workflow for its validation.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound (Agonist) NK2R NK2 Receptor GR64349->NK2R Binds and Activates Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Intracellular Ca2+ (Increased) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Canonical NK2 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement of Cellular Response cluster_analysis Data Analysis Cell_Culture Cells expressing NK2 Receptor (e.g., CHO-K1 cells) Add_GR64349 Add this compound (Dose-response) Cell_Culture->Add_GR64349 Add_Antagonist Pre-treat with NK2 Antagonist (e.g., GR 159897) Cell_Culture->Add_Antagonist Tissue_Prep Isolated Tissue Preparation (e.g., trachea, colon) Tissue_Prep->Add_GR64349 Tissue_Prep->Add_Antagonist IP1_Assay Inositol Phosphate (IP-1) Accumulation Assay Add_GR64349->IP1_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Add_GR64349->Calcium_Assay cAMP_Assay cAMP Production Assay Add_GR64349->cAMP_Assay Contraction_Assay Muscle Contraction Measurement Add_GR64349->Contraction_Assay Add_Antagonist->Add_GR64349 EC50_Calc Calculate EC50 for this compound IP1_Assay->EC50_Calc Calcium_Assay->EC50_Calc cAMP_Assay->EC50_Calc Contraction_Assay->EC50_Calc Antagonist_Effect Observe Blockade by Antagonist Contraction_Assay->Antagonist_Effect

References

A Comparative Analysis of the Selective NK-2 Receptor Agonists: GR 64349 and [β-Ala8]-neurokinin A(4-10)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of tachykinin research, the neurokinin-2 (NK-2) receptor has emerged as a significant target for therapeutic intervention in a variety of physiological conditions. The development of selective agonists for this receptor is crucial for elucidating its downstream effects and therapeutic potential. This guide provides a detailed comparative analysis of two prominent selective NK-2 receptor agonists: GR 64349 and [β-Ala8]-neurokinin A(4-10). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Pharmacological Profile: A Head-to-Head Comparison

Both this compound and [β-Ala8]-neurokinin A(4-10) are potent agonists of the NK-2 receptor, demonstrating high selectivity over other tachykinin receptors, namely NK-1 and NK-3. While both compounds are valuable tools in pharmacology, they exhibit distinct profiles in terms of binding affinity and functional potency.

This compound , a conformationally constrained analog of Neurokinin A (NKA), is recognized for its exceptional selectivity for the NK-2 receptor.[1][2][3][4] Studies have shown that it displays over 1000-fold selectivity for the NK-2 receptor compared to the NK-1 receptor and over 300-fold selectivity compared to the NK-3 receptor.[1][2][3][4]

[β-Ala8]-neurokinin A(4-10) is a synthetic heptapeptide analog of NKA(4-10) where the glycine at position 8 is replaced by β-alanine. This modification significantly enhances its potency and selectivity for the NK-2 receptor.[5] It has been demonstrated to be a potent and selective NK-2 receptor agonist in various in vivo and in vitro models.[5]

The following tables summarize the quantitative data on the binding affinities and functional potencies of these two compounds at the tachykinin receptors.

Table 1: Comparative Binding Affinities (pKi/Ki) of this compound and [β-Ala8]-neurokinin A(4-10) at Tachykinin Receptors

CompoundNK-1 ReceptorNK-2 ReceptorNK-3 Receptor
This compound pKi < 5[6][7]pKi = 7.77 ± 0.10[6][7]> 300-fold lower affinity than for NK-2[1][2][3][4]
[β-Ala8]-neurokinin A(4-10) Inactive[5]Ki = 1.9 ± 0.36 nM[8]Inactive[8]

Table 2: Comparative Functional Potencies (pEC50/EC50/pD2) of this compound and [β-Ala8]-neurokinin A(4-10) at Tachykinin Receptors

AssayCompoundNK-1 ReceptorNK-2 ReceptorNK-3 Receptor
Inositol Phosphate Accumulation This compoundpEC50 = 5.95 ± 0.80[6][7]pEC50 = 9.10 ± 0.16[6][7]No data available
Calcium Mobilization This compoundpEC50 = 6.55 ± 0.16[6][7]pEC50 = 9.27 ± 0.26[6][7]No data available
cAMP Synthesis This compoundpEC50 = 7.71 ± 0.41[6][7]pEC50 = 10.66 ± 0.27[6][7]No data available
Calcium Mobilization [β-Ala8]-neurokinin A(4-10)Weakly active or inactive[5]EC50 = 4.83 nMInactive
In vivo Contraction [β-Ala8]-neurokinin A(4-10)Weakly active or inactive[5]pD2 = 6.91No data available

Signaling Pathways and Experimental Workflows

The activation of the NK-2 receptor, a G-protein coupled receptor (GPCR), by agonists like this compound and [β-Ala8]-neurokinin A(4-10) initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK2R NK-2 Receptor Gq Gq/11 NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Agonist This compound or [β-Ala8]-NKA(4-10) Agonist->NK2R Binds to

NK-2 Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for evaluating the potency of these agonists using a calcium mobilization assay.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing NK-2 receptors Plating 2. Plate cells in a multi-well plate Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive dye Plating->Dye_Loading Agonist_Addition 4. Add varying concentrations of This compound or [β-Ala8]-NKA(4-10) Dye_Loading->Agonist_Addition Measurement 5. Measure fluorescence changes over time Agonist_Addition->Measurement Curve_Fitting 6. Plot concentration-response curves Measurement->Curve_Fitting EC50_Determination 7. Determine EC50 values Curve_Fitting->EC50_Determination

Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound and [β-Ala8]-neurokinin A(4-10) to tachykinin receptors.

1. Membrane Preparation:

  • Cells or tissues expressing the tachykinin receptor of interest (NK-1, NK-2, or NK-3) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-SR48968 for NK-2), and varying concentrations of the unlabeled competitor (this compound or [β-Ala8]-neurokinin A(4-10)).

  • For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled standard ligand is used.

  • The plate is incubated at a specific temperature for a defined period to reach equilibrium.

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the production of inositol phosphates following receptor activation.

1. Cell Culture and Labeling:

  • Cells expressing the NK-2 receptor are cultured in appropriate media.

  • The cells are labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphoinositides.

2. Assay Procedure:

  • The labeled cells are washed and pre-incubated in a buffer containing LiCl, which inhibits the degradation of inositol monophosphates.

  • The cells are then stimulated with varying concentrations of this compound or [β-Ala8]-neurokinin A(4-10) for a specific time.

3. Extraction and Separation:

  • The reaction is stopped by the addition of an acid (e.g., perchloric acid).

  • The inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

4. Quantification:

  • The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

5. Data Analysis:

  • The concentration-response curve is plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

1. Cell Preparation:

  • Cells expressing the NK-2 receptor are seeded in a black-walled, clear-bottom 96-well plate.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

2. Fluorescence Measurement:

  • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • Varying concentrations of this compound or [β-Ala8]-neurokinin A(4-10) are automatically injected into the wells.

  • The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.

3. Data Analysis:

  • The peak fluorescence response is determined for each agonist concentration.

  • A concentration-response curve is generated, and the EC50 value is calculated.

Conclusion

Both this compound and [β-Ala8]-neurokinin A(4-10) stand out as highly potent and selective agonists for the NK-2 receptor. This compound, with its well-documented high selectivity, serves as an invaluable tool for dissecting the specific roles of the NK-2 receptor in complex biological systems. [β-Ala8]-neurokinin A(4-10) also demonstrates robust selectivity and potency, making it a reliable alternative for in vitro and in vivo studies. The choice between these two agonists may depend on the specific experimental context, including the desired pharmacokinetic properties and the specific functional readout being investigated. The detailed experimental protocols provided herein offer a foundation for the rigorous and reproducible pharmacological characterization of these and other tachykinin receptor ligands.

References

A Comparative Analysis of GR 64349: In Vitro and In Vivo Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tachykinin NK2 receptor agonist GR 64349 with alternative compounds, supported by experimental data. The following sections detail its performance in both laboratory and living models, offering insights into its potential therapeutic applications.

This compound is a potent and highly selective peptide agonist for the tachykinin neurokinin-2 (NK2) receptor.[1][2] Its selectivity is notable, showing a preference for the NK2 receptor that is over 1000-fold higher than for the NK1 receptor and over 300-fold higher than for the NK3 receptor.[1][2] This high selectivity, combined with its demonstrated activity in vivo, has made this compound a valuable tool in pharmacological research.[1][3]

In Vitro Profile of this compound

The in vitro characteristics of this compound have been extensively studied using human recombinant neurokinin receptors expressed in Chinese Hamster Ovary (CHO) cells. These studies have quantified its binding affinity and functional potency across various second messenger pathways.

Receptor Binding Affinity

In radioligand binding studies, this compound demonstrated a high affinity for the NK2 receptor, with a pKi of 7.77 ± 0.10.[1][4] In contrast, its affinity for the NK1 receptor was significantly lower, with a pKi of less than 5.[1][4] This translates to an approximately 1,200 to 1,300-fold selectivity for the NK2 receptor over the NK1 receptor.[1]

Functional Potency and Efficacy

This compound acts as a full agonist at the NK2 receptor, comparable to the endogenous ligand neurokinin A (NKA).[1][4] Its functional potency has been assessed through its ability to stimulate three key second messenger pathways: inositol-1-phosphate (IP-1) accumulation, intracellular calcium mobilization, and cyclic AMP (cAMP) synthesis.

Across all functional assays, this compound exhibited significantly greater potency at the NK2 receptor compared to the NK1 receptor. The compound was found to be 1,400-fold more potent in stimulating IP-1 accumulation, 500-fold more potent in inducing a calcium response, and almost 900-fold more potent in stimulating cAMP synthesis at the NK2 receptor versus the NK1 receptor.[1][4]

Second Messenger PathwayReceptorAgonistpEC50
IP-1 Accumulation NK2This compound9.10 ± 0.16
NKAPotent full agonist
Substance PLess potent partial agonist
NK1This compound5.95 ± 0.80
NKAPotent full agonist
Substance PMore potent full agonist
Intracellular Calcium NK2This compound9.27 ± 0.26
NKASimilar potency to this compound
Substance PLeast potent
NK1This compound6.55 ± 0.16
NKA-
Substance PMost potent
Cyclic AMP Synthesis NK2This compound10.66 ± 0.27
NKAHigher potency than Substance P
Substance P-
NK1This compound7.71 ± 0.41
NKA-
Substance P-

Data sourced from Perdona et al., 2019.[1][4]

In Vivo Profile of this compound

In vivo studies in animal models have highlighted the prokinetic effects of this compound, particularly on bladder and rectal smooth muscle. These studies provide valuable insights into its potential therapeutic applications and side-effect profile compared to other NK2 receptor agonists.

Prokinetic Effects on Bladder and Rectum

In anesthetized, acutely spinalized rats, intravenous (IV) and subcutaneous (SC) administration of this compound resulted in dose-dependent increases in bladder pressure.[3] The onset of action was rapid, occurring in less than a minute.[3] Notably, this compound exhibited a significantly shorter duration of action compared to another NK2 receptor agonist, LMN-NKA, which is considered a desirable characteristic for therapies aimed at on-demand voiding.[3]

CompoundAdministration RouteDose RangeEffect on Bladder PressureDuration of Action
This compound IV0.01–10 µg/kgDose-related increaseSignificantly shorter than LMN-NKA
SC1–300 µg/kgDose-related increase-
LMN-NKA IV, SC, IM-Dose-related increaseLonger than this compound
NKA IV1–100 µg/kgDose-related increaseSimilar to LMN-NKA

Data sourced from Gillespie et al., 2017.[3]

Cardiovascular Effects

A key advantage of this compound observed in vivo is its favorable cardiovascular side-effect profile. While LMN-NKA induced transient hypotension, administration of this compound at doses up to 30 µg/kg IV and 300 µg/kg SC did not cause significant changes in blood pressure.[3] This lack of hypotensive effect is attributed to the markedly lower activity of this compound at the NK1 receptor, which is believed to mediate hypotension.[3]

Experimental Protocols

In Vitro Studies: Receptor Binding and Functional Assays

The in vitro data presented were primarily derived from studies on CHO cells stably expressing human recombinant NK1 or NK2 receptors.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (pKi) of this compound for NK1 and NK2 receptors.

  • Method: Cell membranes from CHO cells expressing either NK1 or NK2 receptors were prepared. For NK2 receptor binding, membranes were incubated with [¹²⁵I]-NKA and varying concentrations of this compound. For NK1 receptor binding, [³H]-septide was used as the radioligand. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand. The radioactivity was measured, and the Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To measure the functional potency (pEC50) and efficacy of this compound in stimulating second messenger pathways.

  • IP-1 Accumulation: Cells were stimulated with varying concentrations of this compound, NKA, or Substance P. The accumulation of inositol-1-phosphate was measured using a commercially available ELISA kit.

  • Intracellular Calcium Mobilization: Cells were loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity was measured before and after the addition of the agonists to determine the change in intracellular calcium concentration.

  • cAMP Synthesis: A CRE-LUC reporter gene assay was used to enhance the sensitivity of cAMP detection. Cells were transfected with a luciferase reporter construct containing a cAMP response element. Following stimulation with the agonists, the luciferase activity was measured as an indicator of cAMP synthesis.

In Vivo Studies: Prokinetic Effects in Rats

The in vivo experiments were conducted in anesthetized, female rats with acute spinal cord transection to assess the effects of NK2 receptor agonists on bladder and rectal function.

  • Animal Model: Anesthetized, acutely spinalized female rats.

  • Measurements:

    • Isovolumetric Cystometry: A catheter was inserted into the bladder to measure intravesical pressure. The bladder was filled to a certain capacity, and the pressure changes in response to drug administration were recorded.

    • Colorectal Pressure: A balloon catheter was inserted into the rectum to measure changes in colorectal pressure.

    • Blood Pressure: A catheter was placed in an artery to continuously monitor blood pressure.

  • Drug Administration: this compound, LMN-NKA, and NKA were administered intravenously or subcutaneously at various doses.

  • Data Analysis: Dose-response curves were generated for the changes in bladder and rectal pressure. The onset and duration of action were also determined.

Signaling Pathways and Experimental Workflow

The activation of the NK2 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gs proteins.

NK2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR64349 This compound NK2R NK2 Receptor GR64349->NK2R Binds to Gq11 Gq/11 NK2R->Gq11 Activates Gs Gs NK2R->Gs Activates PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Physiological_Response PKC->Physiological_Response ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Physiological_Response

Caption: this compound activates the NK2 receptor, leading to Gq/11 and Gs protein stimulation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CHO_cells CHO Cells expressing human NK1 or NK2 receptors Binding_Assay Radioligand Binding Assay (pKi determination) CHO_cells->Binding_Assay Functional_Assays Functional Assays (pEC50 determination) CHO_cells->Functional_Assays Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis IP1 IP-1 Accumulation Functional_Assays->IP1 Calcium Intracellular Ca²⁺ Functional_Assays->Calcium cAMP cAMP Synthesis Functional_Assays->cAMP IP1->Data_Analysis Calcium->Data_Analysis cAMP->Data_Analysis Rat_Model Anesthetized, Spinalized Rats Drug_Admin IV or SC Administration of this compound & Comparators Rat_Model->Drug_Admin Measurements Physiological Measurements Drug_Admin->Measurements Bladder_P Bladder Pressure Measurements->Bladder_P Rectal_P Rectal Pressure Measurements->Rectal_P Blood_P Blood Pressure Measurements->Blood_P Bladder_P->Data_Analysis Rectal_P->Data_Analysis Blood_P->Data_Analysis

Caption: Workflow for in vitro and in vivo evaluation of this compound.

References

Confirming GR 64349 Specificity for the NK2 Receptor: A Comparative Guide Using Selective Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the specificity of the potent tachykinin NK2 receptor agonist, GR 64349. The focus is on the utilization of selective NK2 receptor antagonists to competitively inhibit the action of this compound, thereby providing robust evidence of its receptor-specific activity. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.

Introduction to this compound and the Importance of Specificity Confirmation

This compound is a highly potent and selective agonist for the tachykinin neurokinin 2 (NK2) receptor.[1] Its selectivity is crucial for its utility as a pharmacological tool to investigate the physiological and pathological roles of the NK2 receptor and for its potential therapeutic applications. To unequivocally establish its specificity, it is essential to demonstrate that its effects are mediated exclusively through the NK2 receptor. The most direct method to achieve this is through competitive antagonism studies, where a selective NK2 receptor antagonist is shown to block the effects of this compound in a concentration-dependent manner.

Comparative Analysis of NK2 Receptor Antagonists

Several selective NK2 receptor antagonists have been developed and are instrumental in confirming the NK2-mediated effects of agonists like this compound. This guide focuses on three well-characterized antagonists: GR159897, Saredutant (SR 48968), and Nepadutant (MEN 11420).

AntagonistAgonistPreparationAssay TypepA2 / pKBpKiReference
GR159897 This compoundGuinea-pig tracheaFunctional (Contraction)8.7-[2]
GR159897 -hNK2-transfected CHO cellsRadioligand Binding-9.5[3]
GR159897 -Rat colon membranesRadioligand Binding-10.0[2][4]
Saredutant (SR 48968) [βAla8]NKA(4-10)Rat urinary bladderFunctional (Contraction)7.6-8.2-[5]
Saredutant (SR 48968) -Human colon smooth muscle membranesRadioligand Binding-9.2[6]
Nepadutant (MEN 11420) [βAla8]NKA(4-10)Rat urinary bladderFunctional (Contraction)9.0-[7]
Nepadutant (MEN 11420) -hNK2-transfected CHO cellsRadioligand Binding-8.4-8.6[6][7]

Table 1: Quantitative Comparison of NK2 Receptor Antagonists. This table summarizes the potency of various NK2 receptor antagonists in functional and binding assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating competitive antagonism. The pKi value is the negative logarithm of the binding affinity of a ligand.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to confirming specificity, the following diagrams illustrate the NK2 receptor signaling pathway and a typical experimental workflow for antagonist validation.

NK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR64349 This compound (Agonist) NK2R NK2 Receptor GR64349->NK2R Binds to Gq11 Gαq/11 NK2R->Gq11 Activates Gs Gαs NK2R->Gs Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Cellular_Response

Figure 1: NK2 Receptor Signaling Pathway. Activation of the G-protein coupled NK2 receptor by an agonist like this compound leads to the stimulation of Gαq/11 and Gαs proteins. This initiates downstream signaling cascades involving Phospholipase C (PLC) and Adenylyl Cyclase (AC), resulting in increased intracellular calcium and cAMP levels, respectively, culminating in a cellular response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Tissue_Prep Tissue/Cell Preparation (e.g., Guinea-pig trachea, hNK2-transfected CHO cells) Agonist_CR Generate Agonist Concentration-Response Curve (this compound) Tissue_Prep->Agonist_CR Antagonist_Inc Pre-incubate with NK2 Antagonist (e.g., GR159897) Agonist_CR->Antagonist_Inc Agonist_CR_Ant Generate Agonist Concentration-Response Curve in presence of Antagonist Antagonist_Inc->Agonist_CR_Ant Schild_Plot Schild Plot Analysis Agonist_CR_Ant->Schild_Plot pA2_calc Calculate pA2 value Schild_Plot->pA2_calc Specificity Confirm Competitive Antagonism and Specificity of this compound for the NK2 Receptor pA2_calc->Specificity

Figure 2: Experimental Workflow for Specificity Confirmation. This diagram outlines the key steps in a functional assay to confirm the specificity of this compound using a competitive antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experimental approaches.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of an unlabeled compound (e.g., an NK2 receptor antagonist) to compete with a radiolabeled ligand for binding to the NK2 receptor.

Objective: To determine the binding affinity (Ki) of NK2 receptor antagonists.

Materials:

  • Membranes from CHO cells stably expressing the human NK2 receptor.

  • Radioligand: [³H]SR 48968 or [¹²⁵I]-Neurokinin A.

  • Unlabeled Antagonists: GR159897, Saredutant, Nepadutant.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled NK2 receptor antagonists.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand at a fixed concentration (typically at or below its Kd value), and 25 µL of the antagonist dilution or vehicle (for total binding).

  • Add 100 µL of the cell membrane preparation to each well.

  • To determine non-specific binding, add a high concentration of an unlabeled NK2 ligand (e.g., 1 µM Neurokinin A) in separate wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Schild Analysis)

This assay measures the ability of a competitive antagonist to inhibit the functional response induced by an agonist. A Schild analysis is then performed to determine the pA2 value of the antagonist.[8][9][10]

Objective: To confirm competitive antagonism and determine the pA2 value of an NK2 receptor antagonist against this compound-induced response.

Materials:

  • Isolated tissue preparation sensitive to NK2 receptor activation (e.g., guinea-pig trachea, rat urinary bladder).[2][5]

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • This compound (agonist).

  • NK2 Receptor Antagonists: GR159897, Saredutant, Nepadutant.

Procedure:

  • Mount the isolated tissue in the organ baths under a resting tension and allow it to equilibrate.

  • Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Wash the tissue to return to baseline.

  • Pre-incubate the tissue with a fixed concentration of the NK2 receptor antagonist for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for this compound.

  • Repeat steps 3-5 with at least two other concentrations of the antagonist.

  • A competitive antagonist will cause a parallel rightward shift in the agonist's concentration-response curve with no change in the maximum response.

  • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[8][9][10]

Conclusion

The specificity of the NK2 receptor agonist this compound can be rigorously confirmed through the use of selective NK2 receptor antagonists such as GR159897, Saredutant, and Nepadutant. Both radioligand binding assays and functional assays with Schild analysis provide quantitative data (Ki and pA2 values, respectively) that demonstrate a competitive interaction at the NK2 receptor. The experimental protocols detailed in this guide offer a robust framework for researchers to validate the on-target activity of this compound and other similar compounds, ensuring the reliability of their research findings in the field of tachykinin pharmacology and drug development.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of GR 64349

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of GR 64349, a potent and selective tachykinin NK2 receptor agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best-practice procedures based on the compound's known properties and general laboratory safety protocols.

Key Compound Information

This compound is a research-grade peptide known for its high potency as a selective NK2 receptor agonist.[1] Due to its biological activity, it should be handled with care to avoid unintentional exposure.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 921.12 g/mol [1]
Formula C42H68N10O11S[1]
Solubility Soluble to 1 mg/ml in water[1]
Storage Store at -20°C[1][2]
Purity ≥95% (HPLC)[1]
EC50 3.7 nM in rat colon[1]

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are recommended for the proper disposal of this compound and associated materials. These protocols are based on general guidelines for handling potent biologically active peptides in a laboratory setting.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risk. This includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

2. Disposal of Unused this compound

Unused or expired this compound should be treated as chemical waste.

  • Step 1: Consultation: Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Step 2: Packaging:

    • Ensure the primary container is securely sealed.

    • Place the primary container in a clearly labeled, leak-proof secondary container. The label should include the compound name ("this compound"), quantity, and any known hazard information.

  • Step 3: Waste Collection: Arrange for collection by a licensed chemical waste disposal company, following your institution's established procedures.

3. Disposal of Contaminated Materials

Items that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be disposed of as contaminated waste.

  • Step 1: Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.

  • Step 2: Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure is to soak the glassware in a suitable solvent (such as 10% bleach solution, followed by thorough rinsing with water) that will not react with the compound. Consult your lab's standard operating procedures for decontaminating peptide-contaminated glassware.

  • Step 3: Disposal of Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Step 4: Final Disposal: Dispose of the hazardous waste bags and sharps containers through your institution's chemical waste program.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GR64349_Disposal_Workflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_disposal_path Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Type of Waste? ppe->waste_type unused_product Unused/Expired this compound waste_type->unused_product Unused Product contaminated_solids Contaminated Solids (Gloves, Tubes, etc.) waste_type->contaminated_solids Solid Waste contaminated_liquids Contaminated Liquids (Solutions, etc.) waste_type->contaminated_liquids Liquid Waste contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Sharps package_unused Securely package and label as chemical waste unused_product->package_unused collect_solids Collect in labeled hazardous waste bag contaminated_solids->collect_solids collect_liquids Collect in sealed, labeled waste container contaminated_liquids->collect_liquids collect_sharps Place in designated sharps container contaminated_sharps->collect_sharps ehs_consult Consult Institutional EHS for pickup and disposal package_unused->ehs_consult collect_solids->ehs_consult collect_liquids->ehs_consult collect_sharps->ehs_consult

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Handling Protocols for GR 64349: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed safety information for a compound explicitly named "GR 64349" is publicly available. The following guidelines are based on established best practices for handling novel or poorly characterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal. This guide provides essential safety and logistical information, including operational and disposal plans, for handling novel chemical compounds where specific hazard data is unavailable.

A foundational principle when working with a novel compound like this compound is to assume it is highly toxic and to apply a multi-layered safety approach. This begins with robust engineering controls, supplemented by appropriate personal protective equipment (PPE) and stringent operational protocols.

Risk Assessment and Planning

Before any experimental work commences, a comprehensive risk assessment is mandatory.[1][2][3] This initial step is crucial for understanding and mitigating potential hazards.

  • Literature Review: Conduct an exhaustive search for any available data on this compound or structurally similar compounds to anticipate potential hazards.[1]

  • Hazard Identification: Systematically identify potential hazards associated with the compound and the experimental procedures.[2] This includes assessing risks of flammability, corrosivity, reactivity, and toxicity.[2]

  • Designation of a Controlled Area: All work involving this compound should be performed in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.[1]

  • Emergency Preparedness: Ensure an emergency plan is in place, and that all personnel are familiar with the location and operation of safety showers, eyewash stations, and first aid kits.[1]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for various laboratory operations.

Operation Recommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene)[4][5]- Disposable lab coat or gown[4][5]- Safety goggles (in addition to full-face respirator)[4]
Preparing Solutions - Certified Chemical Fume Hood[1][4]- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[4]- Lab coat[4]- Safety glasses with side shields or safety goggles[1]
Conducting Reactions - Fume hood or other ventilated enclosure[1]- Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1]- Lab coat[1]- Safety glasses with side shields or safety goggles[1]
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)

Experimental Protocols: Handling and Storage

Adherence to strict protocols is critical to minimize exposure and prevent contamination.

Protocol 1: Weighing and Aliquoting of Solid this compound

  • Preparation: Don all appropriate PPE as specified in the table above.

  • Containment: Perform all weighing operations within a certified chemical fume hood or a powder-containment balance enclosure to prevent the generation and inhalation of dust.[1][4]

  • Dispensing: Use disposable weighing paper or a tared container and a dedicated spatula for handling the compound.[4]

  • Security: Close the primary container of this compound immediately after dispensing.[4]

Protocol 2: Solution Preparation

  • Location: Prepare all solutions within a certified chemical fume hood.[1]

  • Procedure: Slowly add the solvent to the weighed this compound to avoid splashing.[4] If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[4]

  • Labeling: Clearly label the resulting solution with the compound ID (this compound), concentration, solvent, and the date of preparation.[4]

Protocol 3: Storage

  • Container: Store this compound in a clearly labeled, tightly sealed container.[4]

  • Location: Keep the compound in a designated, ventilated, and access-controlled storage area.[4]

  • Special Conditions: If the compound is determined to be light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[4]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_experiment Experimental Phase cluster_disposal Disposal Phase risk_assessment 1. Conduct Risk Assessment don_ppe 2. Don Appropriate PPE risk_assessment->don_ppe weigh_powder 3. Weigh Solid Compound don_ppe->weigh_powder prepare_solution 4. Prepare Solution weigh_powder->prepare_solution conduct_experiment 5. Conduct Experiment prepare_solution->conduct_experiment waste_segregation 6. Segregate Hazardous Waste conduct_experiment->waste_segregation dispose_waste 7. Dispose via EHS waste_segregation->dispose_waste decontaminate 8. Decontaminate Work Area dispose_waste->decontaminate

Workflow for Handling Novel Chemical Compounds.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.[1]

Waste Type Disposal Protocol
Solid Waste Collect all contaminated solid waste (e.g., gloves, weighing boats, paper towels) in a designated, clearly labeled hazardous waste container.[1]
Liquid Waste Collect all liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste bottle.[4] Do not mix with other waste streams unless compatibility has been confirmed.[1]
Sharps Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]
Final Disposal Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1] If the chemical's identity cannot be confirmed for disposal, it may need to be treated as an "unknown," which can be a costly and complex process.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Incident Immediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert personnel and restrict access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly. Report the incident to your EHS office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.